Product packaging for 7-Ethoxy-4-methylcoumarin(Cat. No.:CAS No. 87-05-8)

7-Ethoxy-4-methylcoumarin

Cat. No.: B191235
CAS No.: 87-05-8
M. Wt: 204.22 g/mol
InChI Key: NKRISXMDKXBVRJ-UHFFFAOYSA-N
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Description

Contextualizing Coumarin (B35378) Derivatives in Contemporary Pharmaceutical Science

Coumarins are a large class of naturally occurring and synthetic compounds characterized by a benzopyrone nucleus. nih.gov In pharmaceutical science, this structural motif is considered a "privileged scaffold" due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. scispace.com Coumarin derivatives have been extensively studied and have shown potential as anticoagulant, anti-inflammatory, antioxidant, antimicrobial, antiviral, and anticancer agents. nih.govmdpi.comwisdomlib.org The versatility of the coumarin core allows for structural modifications, which can significantly alter their biological effects, making them a fertile ground for drug discovery and development. nih.gov

Significance of 7-Ethoxy-4-methylcoumarin as a Prototypical Chemical Probe and Bioactive Scaffold

This compound stands out within the coumarin family primarily for its utility as a chemical probe, particularly in the study of drug metabolism. Its inherent fluorescence is a key feature, allowing for sensitive and real-time monitoring of enzymatic reactions. chemodex.comcaymanchem.com

As a Chemical Probe:

The compound is widely used as a fluorogenic substrate for various cytochrome P450 (CYP) enzymes, a superfamily of enzymes crucial for the metabolism of drugs and other foreign compounds. caymanchem.commedchemexpress.commedchemexpress.com Specifically, it serves as a probe for CYP1A1, CYP2B4, and CYP2B6. medchemexpress.commedchemexpress.com The enzymatic O-deethylation of this compound by these CYPs results in the formation of 7-hydroxy-4-methylcoumarin, a product with significantly different fluorescent properties, enabling researchers to quantify enzyme activity. encyclopedia.pub This application is vital in drug development for assessing potential drug-drug interactions and understanding the metabolic fate of new chemical entities. smolecule.com

Fluorescent Properties of this compound:

Solvent Excitation Wavelength (nm) Emission Wavelength (nm)
Methanol 318 377
Dealkylase 360 449

Table based on data from caymanchem.com

As a Bioactive Scaffold:

Beyond its role as a laboratory tool, this compound has demonstrated intrinsic biological activity. Research has identified it as a novel dopamine (B1211576) D2 receptor agonist. mdpi.comnih.gov This finding has opened up avenues for investigating its potential therapeutic effects in neurodegenerative diseases. Studies have shown that it can ameliorate motor deficits in animal models of Parkinson's disease. mdpi.comnih.gov This dual functionality as both a research tool and a potential therapeutic lead underscores its significance.

Historical Development and Emerging Research Trajectories of this compound

The synthesis of coumarin derivatives has a long history, with methods like the Pechmann condensation, developed in the late 19th century, still being relevant. ejbps.comslideshare.net this compound is synthesized from its precursor, 7-hydroxy-4-methylcoumarin, through O-ethylation. ejbps.comnih.gov The parent compound, 7-hydroxy-4-methylcoumarin, is typically prepared via the Pechmann condensation of resorcinol (B1680541) and ethyl acetoacetate. slideshare.netsathyabama.ac.inaip.org

Initially, the primary interest in this compound was driven by its fluorescent properties, leading to its widespread adoption as an enzyme substrate. encyclopedia.pub However, more recent research has shifted towards exploring its own bioactivity.

Emerging Research Trajectories:

Neuroprotective Effects: Following the discovery of its activity as a dopamine D2 receptor agonist, current research is focused on further elucidating its mechanism of action in models of Parkinson's disease and other neurodegenerative conditions. nih.govbiocrick.comcolab.ws

Enzyme Inhibition Studies: While it is a substrate for some enzymes, it is also being investigated as an inhibitor of others, a common characteristic of coumarin derivatives. targetmol.comacs.orgbiomol.com

Antimicrobial and Antioxidant Potential: Like many coumarins, its potential antimicrobial and antioxidant properties are also areas of investigation. cymitquimica.com

The journey of this compound from a simple fluorescent marker to a compound with potential therapeutic applications illustrates the dynamic nature of pharmaceutical research, where tools for basic science can evolve into leads for new medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B191235 7-Ethoxy-4-methylcoumarin CAS No. 87-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethoxy-4-methylchromen-2-one
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InChI

InChI=1S/C12H12O3/c1-3-14-9-4-5-10-8(2)6-12(13)15-11(10)7-9/h4-7H,3H2,1-2H3
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InChI Key

NKRISXMDKXBVRJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12O3
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DSSTOX Substance ID

DTXSID3058953
Record name 2H-1-Benzopyran-2-one, 7-ethoxy-4-methyl-
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Molecular Weight

204.22 g/mol
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Physical Description

Solid
Record name 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
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Boiling Point

350.00 to 352.00 °C. @ 760.00 mm Hg
Record name 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
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CAS No.

87-05-8
Record name 7-Ethoxy-4-methylcoumarin
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Record name 4-Methyl-7-ethoxycoumarin
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Record name 7-ethoxy-4-methylcoumarin
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Record name 7-ETHOXY-4-METHYLCOUMARIN
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Record name 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
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Melting Point

114 °C
Record name 7-Ethoxy-4-methyl-2H-1-benzopyran-2-one
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Synthetic Methodologies and Advanced Derivatization Strategies for 7 Ethoxy 4 Methylcoumarin

Optimized Pechmann Condensation Approaches for 7-Hydroxy-4-methylcoumarin Precursors

The most common and established method for synthesizing 7-hydroxy-4-methylcoumarin is the Pechmann condensation, which involves the reaction of resorcinol (B1680541) with ethyl acetoacetate. rsc.orgmdpi.com This acid-catalyzed reaction has been the subject of extensive optimization studies to improve yields, purity, and reaction conditions. rsc.orgjetir.org

A variety of acid catalysts have been employed to facilitate the Pechmann condensation, ranging from traditional mineral acids to reusable solid acid catalysts. Concentrated sulfuric acid is a classic and effective reagent for this transformation. jetir.orgiosrjournals.org An optimized method using concentrated sulfuric acid, where the reactants are added at a controlled temperature of 5°C and then stirred at room temperature for 18 hours, has been reported to produce 7-hydroxy-4-methylcoumarin in an excellent yield of 88% after recrystallization. jetir.org

To overcome the drawbacks associated with hazardous and corrosive liquid acids, significant research has focused on heterogeneous solid acid catalysts. These catalysts offer advantages such as easier separation, reusability, and often milder reaction conditions. rsc.orgmdpi.com Amberlyst-15, a sulfonic acid resin, has proven to be a highly effective and recyclable catalyst. core.ac.ukscispace.com Under solvent-free conditions at 110°C, Amberlyst-15 can produce 7-hydroxy-4-methylcoumarin in up to 95% yield. core.ac.uk Microwave-assisted synthesis using solid acid catalysts has also been explored to accelerate the reaction. mdpi.comrasayanjournal.co.in For instance, using Amberlyst-15 under microwave irradiation (250 W) at 100°C, a 97% yield was achieved in just 20 minutes. mdpi.com

Other catalytic systems investigated include Lewis acids like tin(II) chloride dihydrate (SnCl₂·2H₂O) and aluminum chloride (AlCl₃), which have shown moderate to high yields under microwave-assisted, solvent-free conditions. rasayanjournal.co.in Sulfonated carbon-coated magnetic nanoparticles have also been developed as an efficient catalyst, achieving a 98% yield in 20 minutes at 120°C under solvent-free conditions. rsc.org

CatalystConditionsYield (%)Reference
Conc. H₂SO₄5°C to Room Temp, 18h88 jetir.org
Amberlyst-15110°C, Solvent-free95 core.ac.ukscispace.com
Amberlyst-15Microwave (250W), 100°C, 20 min97 mdpi.com
SnCl₂·2H₂OMicrowave (800W), Solvent-free, 260s55.25 rasayanjournal.co.in
Fe₃O₄@C@OSO₃H (SCCMNPs)120°C, Solvent-free, 20 min98 rsc.org

The mechanism of the Pechmann condensation is a multi-step process initiated by the acid catalyst. wikipedia.org Theoretical studies suggest the reaction proceeds via the oxo-form, not the enol-form, of the β-ketoester. wikipedia.org The generally accepted mechanism involves three key stages:

Transesterification: The reaction begins with an acid-catalyzed transesterification between the phenol (B47542) (resorcinol) and the β-ketoester (ethyl acetoacetate). rasayanjournal.co.inwikipedia.org The acid protonates the carbonyl oxygen of the ester, making it more electrophilic and facilitating the attack by the hydroxyl group of the resorcinol.

Intramolecular Hydroxyalkylation/Electrophilic Attack: Following the initial transesterification, the second hydroxyl group of the resorcinol ring attacks the ketone carbonyl group of the ester intermediate. wikipedia.orgacs.org This intramolecular cyclization is an electrophilic aromatic substitution, forming a new heterocyclic ring. wikipedia.org The acid catalyst plays a crucial role in activating the carbonyl group for this ring-closing step. researchgate.net

Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the cyclic intermediate to form the stable α,β-unsaturated lactone system of the coumarin (B35378) ring, resulting in the formation of 7-hydroxy-4-methylcoumarin. wikipedia.org

Catalytic Systems in Pechmann Condensation for Enhanced Yields and Purity

O-Ethylation of 7-Hydroxy-4-methylcoumarin to Yield 7-Ethoxy-4-methylcoumarin

The conversion of the 7-hydroxy precursor to the final 7-ethoxy product is achieved through an O-ethylation reaction. ejbps.com This process specifically targets the hydroxyl group at the 7-position of the coumarin ring.

The O-ethylation of 7-hydroxy-4-methylcoumarin is typically carried out via a Williamson ether synthesis. ejbps.comias.ac.in In this reaction, the hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an ethylating agent, such as diethyl sulfate (B86663) or ethyl iodide.

A common procedure involves refluxing the 7-hydroxy-4-methylcoumarin with the ethylating agent in a dry polar aprotic solvent like acetone (B3395972), with a weak base such as anhydrous potassium carbonate. ias.ac.in The potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, and the acetone serves as the reaction medium. The reaction is typically run for several hours to ensure complete conversion. After the reaction, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude product can then be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, to yield pure this compound. ias.ac.in Optimization of yield depends on factors such as ensuring anhydrous conditions to prevent side reactions and using an appropriate molar ratio of the ethylating agent and base.

Functionalization and Derivatization of the Coumarin Scaffold

The coumarin nucleus, including that of this compound, can be further modified to create a variety of derivatives. One such modification is the introduction of Mannich bases.

Mannich bases of coumarins are synthesized through the Mannich reaction. derpharmachemica.com This is a three-component condensation involving the active hydrogen on the coumarin ring, a non-enolizable aldehyde (typically formaldehyde), and a primary or secondary amine. derpharmachemica.com For coumarin derivatives like 7-hydroxy-4-methylcoumarin and this compound, the reaction can be directed to introduce an aminomethyl group onto the coumarin scaffold. ejbps.com

The synthesis involves reacting the coumarin derivative with formaldehyde (B43269) and a selected secondary amine in a suitable solvent, often ethanol, under reflux. ejbps.comresearchgate.net The reaction proceeds via the formation of a resonance-stabilized iminium ion from the aldehyde and the amine, which then acts as an electrophile. This electrophile is attacked by the nucleophilic coumarin, leading to the formation of the Mannich base. derpharmachemica.com A variety of secondary amines can be used in this reaction, allowing for the synthesis of a diverse series of coumarin-based Mannich bases. ejbps.comnih.gov

Synthesis of Schiff Bases Derived from 7-Hydroxy-4-methylcoumarin

The synthesis of Schiff bases from 7-hydroxy-4-methylcoumarin is a significant area of research, primarily due to the wide range of biological activities these derivatives possess. mdpi.com These compounds, characterized by an azomethine or imine group (-C=N-), are typically formed through the condensation of a primary amine with a compound containing a carbonyl group. mdpi.comnih.gov Several synthetic strategies have been developed to introduce the required carbonyl functionality onto the 7-hydroxy-4-methylcoumarin scaffold, which can then be reacted to form the target Schiff bases.

One common method involves the direct modification of the 7-hydroxy-4-methylcoumarin core to introduce a formyl or acetyl group. A prominent example is the oxidation of the methyl group at the C4 position using selenium dioxide (SeO₂) in refluxing xylene to yield a C4-formyl derivative. oiccpress.com This aldehyde can then be condensed with various aromatic amines or amino acids to produce the corresponding Schiff bases. oiccpress.com Another approach involves the Fries rearrangement of 7-acetoxy-4-methylcoumarin (B160210) to introduce an acetyl group at the C6 or C8 position, which serves as the carbonyl precursor for Schiff base formation. rsc.orgarkat-usa.org For instance, 8-acetyl-7-hydroxy-4-methyl coumarin has been reacted with amines like 3-amino-1,2,4-triazole to yield specific Schiff bases. sioc-journal.cn The condensation reaction is often carried out by refluxing the carbonyl-containing coumarin and the selected amine in a solvent like ethanol, sometimes with a catalytic amount of acid such as glacial acetic acid. rsc.org

An alternative pathway avoids direct formylation or acetylation of the coumarin ring. Instead, the phenolic hydroxyl group at C7 is used as a reactive handle. In this method, 7-hydroxy-4-methylcoumarin is first reacted with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate to form an ester intermediate. mdpi.com This intermediate is subsequently treated with hydrazine (B178648) hydrate (B1144303) to produce a key acetohydrazide derivative, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide. mdpi.com This hydrazide can then be condensed with a wide variety of aromatic and heteroaromatic aldehydes to generate a diverse library of Schiff bases. mdpi.com

The table below summarizes various synthetic approaches for preparing Schiff bases from 7-hydroxy-4-methylcoumarin.

Starting MaterialKey IntermediateReagents for Schiff Base FormationReference
7-Hydroxy-4-methylcoumarin7-Hydroxy-4-formylcoumarinAromatic amines, Amino acids oiccpress.com
7-Hydroxy-4-methylcoumarin6-Acetyl-7-hydroxy-4-methylcoumarinGuanidine (B92328) hydrochloride arkat-usa.org
7-Hydroxy-4-methylcoumarin8-Acetyl-7-hydroxy-4-methylcoumarin3-Amino-1,2,4-triazole, Substituted anilines rsc.orgsioc-journal.cn
7-Hydroxy-4-methylcoumarin2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazideAryl/heteroaromatic aldehydes mdpi.com

Introduction of Halogen and Trifluoromethyl Substitutions on the Coumarin Nucleus

The introduction of halogen atoms and trifluoromethyl (CF₃) groups onto the coumarin nucleus is a key strategy for modulating the physicochemical and biological properties of these compounds. The high reactivity of the 7-hydroxy-4-methylcoumarin scaffold allows for various regioselective substitution reactions.

Halogenation

Bromination of 7-hydroxy-4-methylcoumarin is highly dependent on the reagents and conditions used. The presence of the activating hydroxyl group at C7 and the methyl group at C4 directs substitution to specific positions. Using a reagent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) (TBCHD), dibromination occurs, affording 3,8-dibromo-4-methyl-7-hydroxycoumarin. cdnsciencepub.com This particular derivative has shown potential as an antineoplastic agent by inhibiting protein kinases. cdnsciencepub.com Other studies on bromination have explored a variety of reagents, including liquid bromine and N-bromosuccinimide (NBS), under both classical heating and microwave irradiation conditions to achieve allylic or vinylic bromination. ijsrst.comresearchgate.net It has also been reported that the 4-methyl group can be selectively brominated using NBS after lithiation with reagents like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). acs.org

Chlorination of coumarin derivatives has been observed, notably in the context of water treatment. Studies have shown that 7-hydroxycoumarin and 7-methoxy-4-methylcoumarin, when present in raw water sources, can react with chlorine during disinfection processes to form monochlorinated and polychlorinated derivatives. acs.orgnih.gov Specifically, compounds such as 3,6,8-trichloro-7-hydroxycoumarin and 3-chloro-7-methoxy-4-methylcoumarin have been identified as disinfection byproducts in finished water. acs.orgnih.gov The synthesis of chlorinated derivatives can also be achieved in the lab; for example, 4-chloromethyl-7-hydroxycoumarin can be prepared from 4-bromoresorcinol (B146125) and ethyl 4-chloroacetoacetate. pnas.org

Iodination of 7-hydroxy-4-methylcoumarin using iodine monochloride has been shown to introduce iodine atoms into the benzene (B151609) ring of the coumarin system. acs.org

Trifluoromethylation

The introduction of the trifluoromethyl (CF₃) group, a valued substituent in medicinal chemistry, onto the coumarin core has been accomplished through several modern synthetic methods. The CF₃ group is often introduced at the C3 or C4 position. An efficient, catalyst-free electrochemical method uses CF₃SO₂NHNHBoc as the trifluoromethyl source to produce a range of 3-trifluoromethyl coumarins. nih.govrsc.orgfrontiersin.org Another approach involves a copper(I)-catalyzed reaction with CF₃SO₂Na and tert-butyl hydroperoxide (TBHP) in a continuous-flow reactor, which also yields 3-trifluoromethylated products under mild conditions. rsc.org The synthesis of 4-(trifluoromethyl)coumarins can be achieved via the Pechmann condensation using phenols and ethyl trifluoroacetoacetate, often facilitated by a solid acid catalyst like nano sulfated-titania under solvent-free conditions. oiccpress.com The resulting 4-trifluoromethyl-coumarin derivatives, such as those with an amino group at the C7 position, serve as versatile intermediates for further derivatization. mdpi.comsioc-journal.cnacs.org

The table below details specific examples of halogenation and trifluoromethylation reactions on the coumarin nucleus.

ReactionReagent(s)Position(s) SubstitutedResulting Compound ExampleReference
Bromination2,4,4,6-Tetrabromo-2,5-cyclohexadienoneC3, C83,8-Dibromo-4-methyl-7-hydroxycoumarin cdnsciencepub.com
BrominationN-Bromosuccinimide (NBS) / LHMDSC4-methyl4-Bromomethyl-7-methoxy-3-phenylcoumarin derivative acs.org
ChlorinationChlorine (in water disinfection)C3, C6, C83,6,8-Trichloro-7-hydroxycoumarin acs.orgnih.gov
IodinationIodine monochlorideBenzene ringIodo-7-hydroxy-4-methylcoumarin acs.org
TrifluoromethylationCF₃SO₂NHNHBoc (Electrochemical)C33-Trifluoromethyl coumarin nih.govrsc.org
TrifluoromethylationPhenol + Ethyl trifluoroacetoacetateC44-Trifluoromethyl coumarin oiccpress.com

Advanced Chemical Modifications for Structure-Activity Relationship Studies

Advanced chemical modifications of the 7-hydroxy-4-methylcoumarin scaffold are frequently undertaken to explore structure-activity relationships (SAR) and develop derivatives with enhanced or novel biological activities. These modifications extend beyond simple substitutions to the synthesis of complex hybrid molecules.

A significant area of investigation involves the synthesis of coumarin-piperazine derivatives. By starting with 6-acetyl-7-hydroxy-4-methylcoumarin, researchers have synthesized a series of compounds featuring an arylpiperazinyl moiety linked to the C7-hydroxyl group via a butoxy spacer. mdpi.com These modifications were guided by computational methods to target specific receptors. Extensive SAR studies revealed that the nature and position of substituents on the terminal phenyl ring of the piperazine (B1678402) group critically influence the binding affinity for serotonin (B10506) 5-HT₁A receptors. mdpi.com For instance, compounds with a 3-bromophenyl or a 2-chlorophenyl substituent exhibited excellent affinity, comparable to the reference agonist 8-OH-DPAT. mdpi.com The acetyl group at the C6 position was identified as a key structural feature for high affinity, likely forming a hydrogen bond within the receptor's binding site. mdpi.com

Another strategy involves the creation of coumarin-pyrimidine hybrids. Starting from 6- or 8-acetyl-7-hydroxy-4-methylcoumarin, chalcone-like intermediates are first synthesized, which are then condensed with guanidine hydrochloride. arkat-usa.org This yields novel (2-amino-6-arylpyrimidin-4-yl)-7-hydroxy-4-methylcoumarins. The resulting hybrid molecules have been evaluated for their antimicrobial properties, with some showing significant inhibitory activity against pathogens like Klebsiella pneumoniae and Candida albicans. arkat-usa.org

Fluorination is another advanced modification used in SAR studies. Novel fluorinated amide derivatives have been designed and synthesized based on the 4-trifluoromethyl-7-methoxy-coumarin skeleton. sioc-journal.cn These compounds, bearing various substituted benzyl (B1604629) and acyl groups, were evaluated for herbicidal and antifungal activities. The results indicated that specific combinations of substituents led to compounds with activity greater than the commercial herbicide acetochlor, demonstrating a clear SAR. sioc-journal.cn

Even simple halogenation can be part of advanced SAR exploration. The compound 3,8-dibromo-4-methyl-7-hydroxycoumarin was found to exhibit specific inhibitory activity against protein kinase CK2, highlighting its potential as an antineoplastic drug candidate. cdnsciencepub.com This demonstrates how specific substitution patterns can confer highly targeted biological activity.

Modification StrategyStarting CoumarinResulting Derivative ClassTarget/Activity StudiedReference
Arylpiperazinyl Alkylation6-Acetyl-7-hydroxy-4-methylcoumarinArylpiperazinylbutoxy-coumarinsSerotonin 5-HT₁A Receptor Affinity mdpi.com
Pyrimidine Annulation6- and 8-Acetyl-7-hydroxy-4-methylcoumarinCoumarin-pyrimidine hybridsAntimicrobial Activity arkat-usa.org
Fluorinated Amide Synthesis6-Amino-7-methoxy-4-trifluoromethyl-coumarinFluorinated N-benzyl, N-acyl coumarinsHerbicidal & Antifungal Activity sioc-journal.cn
Dibromination7-Hydroxy-4-methylcoumarin3,8-Dibromo-coumarinProtein Kinase CK2 Inhibition cdnsciencepub.com

Nitration of 7-Hydroxy-4-methylcoumarin and its Derivatives

The nitration of 7-hydroxy-4-methylcoumarin is a classic electrophilic aromatic substitution reaction that introduces a nitro (-NO₂) group onto the coumarin nucleus. The position of nitration is strongly influenced by the directing effects of the existing substituents, particularly the powerful activating effect of the hydroxyl group at the C7 position.

The standard procedure for nitrating 7-hydroxy-4-methylcoumarin involves treating the compound with a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. researchgate.netscispace.com The reaction is highly exothermic and is carefully controlled by maintaining a low temperature, usually around 5°C, during the addition of the nitrating agent. scispace.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

Due to the electronic properties of the coumarin ring system, nitration primarily occurs on the electron-rich benzene portion of the molecule. The reaction typically yields a mixture of two main isomers: 6-nitro-7-hydroxy-4-methylcoumarin and 8-nitro-7-hydroxy-4-methylcoumarin. researchgate.netscispace.com The crude product, which is a mixture of these two nitro derivatives, precipitates from the reaction mixture and can be collected by filtration. researchgate.net

Separation of the 6-nitro and 8-nitro isomers is achievable due to differences in their solubility. The 6-nitro derivative is generally less soluble and can be isolated as a residue after washing the crude product. researchgate.netscispace.com The 8-nitro isomer can then be crystallized from the concentrated filtrate upon cooling. researchgate.netscispace.com The synthesis of these nitrocoumarin derivatives is of interest as they serve as precursors for further chemical modifications, such as reduction of the nitro group to an amino group, opening pathways to other classes of substituted coumarins. scispace.com

ReactantReagentsReaction ConditionsProductsKey FindingsReference
7-Hydroxy-4-methylcoumarinConc. HNO₃, Conc. H₂SO₄5°C, then room temperature6-Nitro-7-hydroxy-4-methylcoumarin and 8-Nitro-7-hydroxy-4-methylcoumarinReaction yields a mixture of 6-nitro and 8-nitro isomers, which can be separated based on solubility. researchgate.netscispace.comscispace.com

Biological Activities and Pharmacological Investigations of 7 Ethoxy 4 Methylcoumarin

Neuroprotective and Neuropharmacological Efficacy

7-Ethoxy-4-methylcoumarin (EMC) has demonstrated significant potential as a neuroprotective agent, particularly in the context of Parkinson's disease (PD). nih.govmdpi.com Research has highlighted its ability to counteract the neurodegenerative processes characteristic of this disorder. nih.govmdpi.com Studies have identified EMC as an agonist of the dopamine (B1211576) D2 receptor (DRD2), a key target in the management of Parkinson's disease. nih.govmdpi.combiocrick.com This interaction is believed to be central to its therapeutic effects. nih.govmdpi.com

In murine models of Parkinson's disease induced by the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound has shown remarkable efficacy in mitigating disease-related pathologies. nih.govmdpi.comresearchgate.net These models replicate key features of human PD, including motor deficits and the loss of dopaminergic neurons. nih.govresearchgate.net

Treatment with this compound has been observed to significantly ameliorate motor and gait disturbances in MPTP-treated mice. nih.govresearchgate.net These improvements are indicative of the compound's ability to counteract the functional impairments caused by dopaminergic neurodegeneration. nih.govresearchgate.net

A crucial finding in these murine models is the restoration of tyrosine hydroxylase (TH) expression in the substantia nigra pars compacta (SNpc) and striatum following administration of this compound. nih.govresearchgate.net Tyrosine hydroxylase is the rate-limiting enzyme in the synthesis of dopamine, and its reduced expression is a hallmark of Parkinson's disease. colab.wsmdpi.com The ability of EMC to restore TH levels suggests a neurorestorative or protective effect on the surviving dopaminergic neurons. nih.govresearchgate.net

The neuroprotective effects of this compound have also been investigated in the nematode Caenorhabditis elegans, a well-established model organism for studying neurodegenerative diseases. nih.govmdpi.commdpi.com In C. elegans models where dopaminergic neuron degeneration is induced by the neurotoxin 6-hydroxydopamine (6-OHDA), EMC has demonstrated protective effects. nih.govmdpi.combiocrick.com It has been shown to alleviate the degeneration of dopaminergic neurons caused by 6-OHDA and also as a result of aging. nih.govbiocrick.com Furthermore, EMC was able to recover locomotor deficits in these models. nih.govbiocrick.com

A key pathological feature of Parkinson's disease is the accumulation and aggregation of the protein alpha-synuclein (B15492655) in the brain. jneurosci.org In a transgenic C. elegans model that overexpresses human alpha-synuclein, this compound was found to inhibit the accumulation of this protein. nih.govbiocrick.com This finding is significant as it points to a direct mechanism by which EMC may interfere with the progression of Parkinson's disease pathology. nih.govbiocrick.com

Table 1: Summary of Neuroprotective Effects of this compound in Preclinical Models

Model System Pathological Feature Effect of this compound Reference(s)
MPTP-induced Murine Model of Parkinson's Disease Motor and Gait Deficits Amelioration nih.gov, researchgate.net
MPTP-induced Murine Model of Parkinson's Disease Tyrosine Hydroxylase Expression Restoration nih.gov, researchgate.net
6-OHDA-induced C. elegans Model Dopaminergic Neuron Degeneration Alleviation nih.gov, biocrick.com
6-OHDA-induced C. elegans Model Locomotor Deficits Recovery nih.gov, biocrick.com
Alpha-Synuclein Overexpressing C. elegans Model Alpha-Synuclein Accumulation Inhibition nih.gov, biocrick.com
Reversal of Motor and Gait Deficits

Effects on Dopaminergic Neurons in Caenorhabditis elegans Models

Antineoplastic and Cytotoxic Potential in Cancer Research

While research into the antineoplastic and cytotoxic properties of this compound itself is limited, studies on related coumarin (B35378) derivatives provide insights into the potential of this class of compounds in cancer research. Coumarins, as a group, have been investigated for their anti-cancer activities in various cancer cell lines. iiarjournals.orgiiarjournals.org

For instance, a study on coumarin-based benzopyranone derivatives investigated their cytotoxicity in the human lung cancer cell line A549. iiarjournals.orgnih.gov This research highlighted that the substitution pattern on the coumarin core is crucial for its cytotoxic activity. iiarjournals.org Specifically, the study compared compounds with a phenyl group at position 4 to those with a methyl group at the same position. iiarjournals.org It was observed that the replacement of the 4-phenyl group with a 4-methyl group, as is present in this compound, led to a significant decrease in toxicity in the A549 cell line. iiarjournals.orgiiarjournals.org

Another study focused on dual PI3K/Akt inhibitors bearing coumarin-thiazolidine pharmacophores for their potential as apoptosis inducers in MCF-7 breast cancer cells. semanticscholar.orgnih.gov In a series of 7-ethoxy derivatives, some compounds displayed notable cytotoxicity. semanticscholar.orgnih.gov This suggests that the 7-ethoxy moiety can be a part of a larger molecular structure with anticancer properties.

It is important to note that these studies did not directly test this compound but rather structurally related compounds. Therefore, while the broader class of coumarins shows promise in cancer research, the specific antineoplastic and cytotoxic potential of this compound requires direct investigation.

Table 2: Cytotoxicity of Related Coumarin Derivatives in Cancer Cell Lines

Compound/Derivative Series Cancer Cell Line Key Finding Reference(s)
3-substituted-7-methoxy-4-methyl/phenylcoumarins A549 (Human Lung Cancer) Replacement of 4-phenyl with 4-methyl group significantly decreased cytotoxicity. iiarjournals.org, iiarjournals.org
7-ethoxy-coumarin-thiazolidine hybrids MCF-7 (Human Breast Cancer) Some derivatives exhibited significant cytotoxicity. semanticscholar.org, nih.gov

Growth Inhibition in Diverse Human Cancer Cell Lines (e.g., K562, LS180, MCF-7)

The cytotoxic potential of 4-methylcoumarin (B1582148) derivatives has been evaluated against several human cancer cell lines. Studies have investigated the structure-activity relationship of these compounds to identify structural features that enhance antitumor activity. annalsofrscb.roresearchgate.net For instance, research on a series of 4-methylcoumarin derivatives highlighted that compounds with two hydroxyl groups at the 7 and 8 positions showed significant antitumor activity against cell lines including LS180 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and K562 (chronic myelogenous leukemia). annalsofrscb.ro

In a study focusing on coumarin-thiazolidin-4-one hybrids, derivatives of this compound were assessed for their in vitro anticancer activity against the MCF-7 breast cancer cell line. nih.gov While the 7-hydroxy derivatives generally showed more potent cytotoxicity, several compounds in the 7-ethoxy series also demonstrated notable activity. nih.gov Specifically, compounds designated as VIIIa, VIIIc, and VIIIf displayed IC₅₀ values of 20.27 µM, 4.95 µM, and 11.80 µM, respectively. nih.gov Another derivative, VIIIe, showed an IC₅₀ of 26.04 µM, which was comparable to the reference drug 5-fluorouracil. nih.gov

Cytotoxicity of this compound Derivatives Against MCF-7 Cells

CompoundIC₅₀ (µM)Reference
VIIIa20.27 nih.gov
VIIIc4.95 nih.gov
VIIIe26.04 nih.gov
VIIIf11.80 nih.gov
5-Fluorouracil (Reference)25.32 nih.gov

Induction of Apoptosis and Cell Cycle Modulation in Neoplastic Cells

Coumarin derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and modulating the cell cycle in neoplastic cells. iiarjournals.orgnih.govscispace.com Research on coumarin-thiazolidin-4-one hybrids demonstrated that these compounds can arrest the cell cycle at different phases. nih.gov One of the most potent compounds, a 7-hydroxy-4-methylcoumarin derivative (VIIb), was found to cause cell cycle arrest in the S-phase in MCF-7 cells. nih.gov This arrest can subsequently lead to cell death. nih.gov

Further investigation into the pro-apoptotic activity of this compound revealed a significant increase in both early and late apoptotic cells following treatment. nih.gov Mechanistically, the compound was found to induce apoptosis through a caspase-9 dependent pathway, as evidenced by an eight-fold increase in caspase-9 levels. nih.gov It was also shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. nih.gov Other studies have shown that different coumarin derivatives can induce apoptosis in human lung cancer cells (A549) by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. iiarjournals.orgnih.gov Synthetic coumarins bearing a phosphonate (B1237965) group have also been observed to increase the number of HT29 colon cancer cells in the sub-G1 phase, an indicator of apoptosis. mdpi.com

Antimicrobial Properties and Antibacterial Spectrum

This compound and its derivatives have been investigated for their antimicrobial activity against a variety of bacterial strains.

Derivatives of this compound have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. innovareacademics.inresearchgate.netwjpps.com In one study, newly synthesized 7-alkoxy-4-methylcoumarin derivatives featuring thiosemicarbazone and thiazolidin-4-one moieties were evaluated. innovareacademics.inresearchgate.net The results indicated that compounds with a free 7-hydroxyl group generally showed better antimicrobial activity than their 7-alkoxy counterparts. researchgate.net However, specific derivatives of this compound have been synthesized and tested. For example, 8-((diethylamino)methyl)-7-ethoxy-4-methyl coumarin was evaluated for its antimicrobial activity against Bacillus subtilis and Staphylococcus aureus. wjpps.com Furthermore, the closely related compound 7-Methoxy-4-methylcoumarin has shown good activity against B. subtilis, with one study reporting an IC₅₀ value of 11.76 µg/ml. biocrick.comselleckchem.com

The same series of 7-alkoxy-4-methylcoumarin derivatives were also tested against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. innovareacademics.inresearchgate.netwjpps.com The metabolite 7-hydroxy-4-methylcoumarin, which can be formed from this compound, has shown inhibitory activity against E. coli and P. aeruginosa. unito.it This suggests that the biological activity of the parent compound may be influenced by its metabolic conversion. unito.it Research on 7-Methoxy-4-methylcoumarin also showed activity against the Gram-negative bacterium Shigella sonnei, with a reported IC₅₀ of 13.47 µg/ml. selleckchem.com

Antibacterial Activity of a Related Coumarin (7-Methoxy-4-methylcoumarin)

Bacterial StrainTypeIC₅₀ (µg/ml)Reference
B. subtilisGram-Positive11.76 selleckchem.com
S. sonneiGram-Negative13.47 selleckchem.com

Activity Against Gram-Positive Bacterial Strains

Investigating Antioxidant Capabilities

The antioxidant properties of 4-methylcoumarins have been a significant area of research. oup.com Studies have shown that the antioxidant capacity is highly dependent on the substitution pattern on the coumarin's benzene (B151609) ring. nih.govjst.go.jp Specifically, 4-methylcoumarins that possess two hydroxyl groups ortho to each other (such as at the 7 and 8 positions) exhibit excellent antioxidant and radical-scavenging properties. oup.comnih.gov These dihydroxy compounds have demonstrated strong scavenging activities against superoxide (B77818) anions and are effective in protecting lipid bilayers against peroxidation. nih.gov

The antioxidant activity of these compounds has been confirmed through various chemical cell-free tests, including the DPPH, ABTS, and FRAP assays. nih.govjst.go.jp Interestingly, the corresponding diacetoxy derivatives also retain a good degree of antioxidant activity. oup.comjst.go.jp Given that this compound can be metabolized to hydroxylated forms in biological systems, these findings on hydroxylated 4-methylcoumarins are highly relevant to its potential antioxidant effects. unito.it

Research into Anti-Inflammatory Effects

Coumarins and their derivatives are recognized for their anti-inflammatory potential. nih.govnih.gov Research into 4-methylcoumarin derivatives has revealed their ability to modulate inflammatory pathways in activated immune cells like microglia. jst.go.jpjst.go.jp Studies have shown that these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) in cells stimulated by lipopolysaccharide (LPS). jst.go.jpjst.go.jp

The mechanism behind these effects appears to involve the downregulation of key inflammatory enzymes. Certain 4-methylcoumarin derivatives have been shown to significantly lower the protein expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are crucial in the inflammatory response. jst.go.jpjst.go.jp Other studies on different coumarin derivatives have confirmed their ability to inhibit COX enzymes, which is a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwisdomlib.org

Exploration of Melanogenesis Modulation (in the context of 7-hydroxy-4-methylcoumarin)

Scientific investigations into coumarin derivatives have revealed their potential to modulate the process of melanogenesis, the complex pathway responsible for the synthesis of melanin (B1238610) pigment. Studies have particularly focused on 7-hydroxy-4-methylcoumarin (7H-4M), a related compound, to understand these effects. Research using murine B16-F10 melanoma cells as a model has shown that while several 7-hydroxy coumarin derivatives were tested, 7H-4M significantly stimulated melanin production and intracellular tyrosinase activity. researchgate.netnih.gov In contrast, other tested derivatives like 7-hydroxy-5,6-dimethoxycoumarin, 7-hydroxy-6,8-dimethoxycoumarin, and 7-hydroxy-6-methoxycoumarin did not show similar stimulatory effects. nih.govgrafiati.com

The pro-melanogenic activity of 7H-4M was found to be concentration-dependent, increasing both melanin content and tyrosinase activity without compromising cell viability. nih.gov This suggests a specific interaction with the cellular machinery of melanin synthesis. Further molecular studies indicate that 7H-4M's mechanism involves the upregulation of key proteins in the melanogenesis pathway, including the microphthalmia-associated transcription factor (MITF), which is a master regulator of melanocyte development and function. researchgate.netnih.gov

The core of 7-hydroxy-4-methylcoumarin's pro-melanogenic effect lies in its ability to directly enhance the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis. mdpi.com Tyrosinase catalyzes the initial critical steps of converting tyrosine to L-dopaquinone. semanticscholar.org In-vitro studies on B16-F10 melanoma cells demonstrated that treatment with 7H-4M led to a significant, concentration-dependent increase in intracellular tyrosinase activity. nih.govnih.gov At a concentration of 100 μM, 7H-4M increased the rate of melanin accumulation and tyrosinase activity to a level 2.5 times higher than the untreated control group. nih.gov

This enhanced enzymatic activity translates directly to increased melanin synthesis. nih.gov The mechanism is further supported by Western blot analyses, which revealed that 7H-4M treatment elevates the protein expression levels of not only tyrosinase but also tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2). nih.govnih.govresearchgate.net These proteins work in concert within the melanosome to produce melanin. The expression of MITF, the transcription factor that governs these melanogenic enzymes, was also found to be upregulated by 7H-4M. nih.govnih.gov This body of evidence indicates that 7H-4M stimulates the entire melanogenic cascade, starting from the key transcriptional regulator down to the essential enzymes, resulting in heightened melanin production. researchgate.net

Research Findings on the Effect of 7-hydroxy-4-methylcoumarin on B16-F10 Melanoma Cells

Compound TestedConcentration (µM)Effect on Tyrosinase ActivityEffect on Melanin ContentEffect on Protein Expression
7-hydroxy-4-methylcoumarin (7H-4M) 25, 50, 100Significant, concentration-dependent increase nih.govnih.govSignificant, concentration-dependent increase nih.govnih.govIncreased expression of Tyrosinase, TRP-1, TRP-2, and MITF nih.govresearchgate.net
7-hydroxy-5,6-dimethoxycoumarin Not specifiedNo significant stimulation nih.govNo significant stimulation nih.govNot specified
7-hydroxy-6,8-dimethoxycoumarin Not specifiedNo significant stimulation nih.govNo significant stimulation nih.govNot specified
7-hydroxy-6-methoxycoumarin Not specifiedNo significant stimulation nih.govNo significant stimulation nih.govNot specified

Mechanistic Studies of 7 Ethoxy 4 Methylcoumarin S Biological Actions

Dopamine (B1211576) D2 Receptor (DRD2) Agonism and Downstream Signaling

7-Ethoxy-4-methylcoumarin (EMC) has been identified as a novel agonist of the Dopamine D2 receptor (DRD2). nih.govbiocrick.comresearchgate.net This interaction is a key component of its biological activity, particularly its potential neuroprotective effects. smolecule.com Studies have demonstrated that by acting as a DRD2 agonist, EMC can ameliorate motor and gait disorders in animal models of Parkinson's disease. nih.govbiocrick.com

The binding of this compound to DRD2 initiates downstream signaling events within the cell. A significant consequence of this agonistic activity is the increased expression of phosphorylated cAMP response element-binding protein (P-CREB) and Brain-Derived Neurotrophic Factor (BDNF) in neuronal cells. nih.govbiocrick.comresearchgate.net The activation of CREB is a critical step in promoting neuronal survival and plasticity. This downstream signaling cascade is believed to underlie the observed therapeutic effects in experimental Parkinson's disease models, where EMC helped restore the depressed expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis. nih.gov

Modulation of Intracellular Signaling Pathways

The biological effects of this compound and related compounds are linked to their ability to modulate complex intracellular signaling networks that govern cell fate.

As a direct consequence of its DRD2 agonism, this compound leads to the increased phosphorylation and activation of the cAMP response element-binding protein (CREB). nih.govresearchgate.net While DRD2 receptors are typically inhibitory (Gi-coupled) and decrease cyclic AMP (cAMP) levels, the observed increase in P-CREB suggests a complex or non-canonical signaling mechanism. In studies involving SH-SY5Y neuroblastoma cells, treatment with EMC resulted in a notable increase in P-CREB expression. nih.govbiocrick.com

Furthermore, research on the closely related compound, 7-hydroxy-4-methylcoumarin (7H-4M), has shown an ability to activate melanogenesis by upregulating cAMP-dependent protein kinase (PKA) and CREB. researchgate.netresearchgate.net

While direct studies on this compound's effect on the ERK and PI3K/Akt pathways are limited in the reviewed literature, research on analogous coumarin (B35378) structures provides insight. A study on 7-hydroxy-4-methylcoumarin (7H-4M) demonstrated that it induced melanogenic effects by downregulating the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (Akt)/glycogen synthesis kinase-3β (GSK-3β) signaling cascades. researchgate.netresearchgate.net Other research into different coumarin derivatives has also shown a pro-apoptotic effect in cancer cells that is associated with the inhibition of the ERK1-2 and PI3K/Akt pathways. nih.gov

The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are also implicated in the action of coumarin derivatives. Specifically, studies on 7-hydroxy-4-methylcoumarin (7H-4M) found that its biological effects were associated with the upregulation of the JNK and p38 signaling pathways. researchgate.netresearchgate.net This activation is consistent with findings for other coumarin compounds, where the activation of JNK signaling has been linked to pro-apoptotic effects in cancer models. nih.gov

Table 1: Modulation of Signaling Pathways by this compound and Related Compounds
Signaling PathwayCompoundEffectReference
P-CREBThis compoundActivation/Upregulation nih.gov, biocrick.com, researchgate.net
PKA/CREB7-hydroxy-4-methylcoumarinActivation/Upregulation researchgate.net, researchgate.net
ERK Cascade7-hydroxy-4-methylcoumarinDownregulation researchgate.net, researchgate.net
PI3K/Akt/GSK-3β Cascade7-hydroxy-4-methylcoumarinDownregulation researchgate.net, researchgate.net
JNK Pathway7-hydroxy-4-methylcoumarinUpregulation researchgate.net, researchgate.net
p38 Pathway7-hydroxy-4-methylcoumarinUpregulation researchgate.net, researchgate.net

Regulation of ERK and PI3K/Akt/GSK-3β Cascades

Molecular Targets and Protein Interactions Underlying Therapeutic Effects

The therapeutic potential of this compound stems from its interaction with specific molecular targets. The primary target identified is the Dopamine D2 Receptor (DRD2), for which it acts as an agonist. nih.govsmolecule.comnih.gov Beyond this, it is known to interact with several other proteins.

Key Molecular Targets and Interactions:

Dopamine D2 Receptor (DRD2): Acts as an agonist, initiating signaling cascades with neuroprotective potential. nih.govnih.gov

Phosphorylated CREB (P-CREB) & BDNF: Increases the expression of these proteins, which are crucial for neuronal survival and function. nih.govbiocrick.com

Alpha-synuclein (B15492655): Inhibits the accumulation of this protein in a C. elegans model of Parkinson's disease, suggesting a role in preventing the formation of toxic protein aggregates. biocrick.com

Cytochrome P450 (CYP) Enzymes: It serves as a substrate probe for several CYP enzymes, including CYP1A1, CYP2B4, and CYP2B6, indicating it is metabolized by these key drug-metabolizing enzymes. medchemexpress.comnih.gov

Table 2: Identified Molecular Targets and Protein Interactions of this compound
Target/InteractionRole/EffectReference
Dopamine D2 Receptor (DRD2)Primary molecular target (Agonist) nih.gov, smolecule.com, nih.gov
P-CREB / BDNFUpregulates expression nih.gov, biocrick.com
Alpha-synucleinInhibits accumulation biocrick.com
Cytochrome P450 EnzymesSubstrate (e.g., for CYP1A1, 2B4, 2B6) medchemexpress.com, nih.gov

Mechanisms of Cytotoxicity in Cancer Cells

Specific research on the cytotoxic mechanisms of this compound in cancer cells is not detailed in the available search results. However, studies on structurally similar coumarin derivatives provide insights into potential mechanisms, while also highlighting that small structural changes can significantly alter cytotoxic activity.

For instance, research on a series of coumarin derivatives showed that replacing a phenyl group at the 4-position with a methyl group (as is present in this compound) led to a significant decrease in toxicity against the A549 human lung cancer cell line. iiarjournals.org The LD50 value for a 7-methoxy-4-methyl analog was 78 μM, compared to 7.08 μM for its 4-phenyl counterpart, indicating substantially lower cytotoxicity for the 4-methyl structure. iiarjournals.org

The cytotoxic mechanism for a related coumarin derivative (a 3-(4-(2-(dimethylamino)ethoxy)-phenyl)-7-methoxy-4-phenyl coumarin) in A549 cells was found to involve the induction of apoptosis. iiarjournals.orgnih.gov This was achieved through the upregulation of the pro-apoptotic protein Bax and a slight downregulation of the anti-apoptotic protein Bcl-2. iiarjournals.orgnih.gov Other studies on different coumarin derivatives have also confirmed that they can induce apoptosis in various cancer cell lines, such as human colon cancer cells. mdpi.com These findings suggest that if this compound does possess cytotoxic properties, it would likely function through the modulation of apoptotic pathways, though its efficacy may be lower than other coumarin analogs.

Enzymatic Interactions and Metabolic Pathways of 7 Ethoxy 4 Methylcoumarin

Role as a Substrate Probe for Cytochrome P450 Enzymes

7-Ethoxy-4-methylcoumarin (7-EMC) is a synthetic derivative of coumarin (B35378) widely utilized in biochemical research as a substrate probe for specific cytochrome P450 (CYP) enzymes. The CYP superfamily of enzymes is crucial for the metabolism of a vast array of foreign chemicals (xenobiotics) and endogenous compounds. The utility of 7-EMC lies in its fluorescent properties; the compound itself is minimally fluorescent, but its metabolic product is highly fluorescent. The enzymatic removal of the 7-ethoxy group (O-deethylation) by certain CYP enzymes yields the fluorescent metabolite 7-hydroxy-4-methylcoumarin. By measuring the increase in fluorescence intensity over time, researchers can quantify the catalytic activity of specific CYP isozymes in various biological systems, such as liver microsomes or cells expressing specific P450 enzymes. This makes 7-EMC a valuable tool for studying enzyme kinetics, mechanisms of drug metabolism, and potential drug-drug interactions. Specifically, it serves as a probe for mammalian cytochromes P450 1A1, 2B4, and 2B6.

This compound is recognized as a substrate for CYP1A1. Research on the related compound, 7-ethoxycoumarin (B196162), shows that its O-deethylation is catalyzed much more efficiently by CYP1A1 compared to CYP1A2 and CYP1B1, indicating a degree of specificity. The metabolism of coumarin derivatives by CYP1A enzymes is a critical area of study, as these enzymes are involved in the metabolic activation of various compounds.

CYP2B4 is another key enzyme for which 7-EMC serves as a substrate probe. Studies have utilized a series of 4-substituted-7-alkoxycoumarins, including 7-EMC, to investigate the functional differences and structural features of CYP2B enzymes. A combined approach using biochemical assays and structural analysis has been employed to probe a peripheral pocket within the CYP2B4 enzyme, using coumarin derivatives to understand how the enzyme interacts with and metabolizes different substrates.

Similar to its interaction with CYP2B4, 7-EMC is a substrate for CYP2B6, an enzyme significant in the metabolism of various clinical drugs. Research has focused on comparing the functional characteristics of CYP2B4 and CYP2B6 using coumarin derivatives. While 7-ethoxy-4-(trifluoromethyl)coumarin (B40511) (7-EFC) showed the highest catalytic efficiency in these studies, the findings with 7-EMC contribute to a broader understanding of the substrate specificity of CYP2B6. The development of specific assays for CYP2B6 activity often employs coumarin-based probes due to the fluorescent nature of their metabolites.

Interactions with CYP2B4

O-Deethylation as a Primary Metabolic Pathway

The primary and most commonly studied metabolic pathway for this compound is O-deethylation. This reaction involves the cleavage of the ether bond at the 7-position of the coumarin ring, removing the ethyl group (-CH₂CH₃). The product of this reaction is 7-hydroxy

Species-Dependent Metabolic Differences and Pathways

Analysis of Glucuronidation and Sulfation Pathways

The metabolism of this compound predominantly proceeds via Phase I O-deethylation to form its primary, highly fluorescent metabolite, 7-hydroxy-4-methylcoumarin (also known as Hymecromone or β-methylumbelliferone). nih.gov This metabolite then undergoes extensive Phase II conjugation reactions, primarily glucuronidation and sulfation, which convert it into non-fluorescent, more water-soluble compounds that can be readily excreted. mdpi.com

Glucuronidation involves the transfer of glucuronic acid from the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA) to the 7-hydroxyl group of 7-hydroxy-4-methylcoumarin. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes located in the microsomes of various tissues, particularly the liver. nih.govnih.gov Studies using human liver microsomes have demonstrated that the rate of glucuronidation can vary between individuals and may be affected by certain disease states, such as cholestasis, where rates have been observed to be elevated. nih.gov

Sulfation is another critical Phase II pathway where a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) is transferred to the hydroxyl group of the metabolite. This reaction is catalyzed by sulfotransferase (SULT) enzymes found in the liver cytosol. nih.gov

Significant species differences exist in these conjugation pathways. A comparative study in hepatocytes showed that 7-hydroxycoumarin glucuronidation is a major pathway in monkeys and rats, whereas 7-hydroxycoumarin sulfation is a dominant route in dogs. In human hepatocytes, both pathways are active, alongside other oxidative routes. nih.gov Research on the sulfonation of various 7-hydroxycoumarin derivatives has shown that the rate is generally low in human and pig liver cytosol, but high in dogs and intermediate in rats, mice, and rabbits. nih.gov

Table 1: Species-Dependent Metabolic Pathways of this compound in Hepatocytes

SpeciesMajor Metabolic PathwaysMinor/Other Pathways
Human O-deethylation, Oxidative ring-opening/oxygenation, HydrolysisGlucuronidation, Sulfation
Monkey O-deethylation, 7-hydroxycoumarin glucuronidation
Dog O-deethylation, 7-hydroxycoumarin sulfation, GlutathionationDehydrogenation, Hydrolysis, Oxygenation
Rat O-deethylation, 7-hydroxycoumarin glucuronidation

Data sourced from in vitro studies on hepatocytes. nih.gov

Exploration of Epoxidation Pathways and Ring-Opening

Beyond O-deethylation, a secondary metabolic route for coumarins involves epoxidation of the 3,4-double bond in the α-pyrone ring. mdpi.com This pathway, catalyzed by cytochrome P450 enzymes, results in the formation of a reactive coumarin 3,4-epoxide. This epoxide is an unstable intermediate that can be hydrolyzed to a dihydrodiol or undergo rearrangement. nih.govmdpi.com

For 7-ethoxycoumarin, it has been proposed that the 3,4-epoxidation pathway can lead to the formation of glutathione (B108866) and cysteine conjugates. nih.gov Furthermore, this epoxide intermediate can lead to the opening of the pyrone ring, forming metabolites such as ortho-hydroxyphenylacetaldehydes. mdpi.com One study identified 4-ethoxy-2-hydroxyphenylacetic acid as a metabolite, suggesting it is formed through oxidative ring-opening. nih.gov This epoxidation pathway is generally considered a toxification route, as the epoxide intermediate can covalently bind to cellular macromolecules. However, in humans, this pathway is typically minor compared to the detoxification pathway of 7-hydroxylation (or in this case, O-deethylation followed by conjugation). nih.govmdpi.com

Enzyme Inhibition Studies Utilizing this compound

This compound and its primary metabolite, 7-hydroxy-4-methylcoumarin, are widely utilized as probe substrates in enzyme inhibition studies due to their fluorescent properties. researchgate.netresearchgate.net The O-deethylation of the non-fluorescent parent compound to the highly fluorescent 7-hydroxy-4-methylcoumarin provides a direct measure of cytochrome P450 enzyme activity, particularly for isoforms like CYP1A1, CYP2B4, and CYP2B6. medchemexpress.com By measuring the change in fluorescence, researchers can assess the inhibitory effects of various drugs or test compounds on these specific CYP enzymes. wordpress.com

Similarly, the subsequent conjugation reactions of 7-hydroxy-4-methylcoumarin are used to study the inhibition of Phase II enzymes. The loss of fluorescence upon the glucuronidation or sulfation of 7-hydroxy-4-methylcoumarin serves as the basis for high-throughput screening assays for inhibitors of UGT and SULT enzymes. mdpi.comnih.gov

For example, one study investigated the inhibitory effects of several drugs on the glucuronidation of 7-hydroxy-4-methylcoumarin in human liver microsomes. The findings indicated that certain drugs could significantly inhibit this metabolic pathway, suggesting a potential for drug-drug interactions. nih.gov

Table 2: Inhibition of 7-hydroxy-4-methylcoumarin (7-OH-4-MC) Glucuronidation by Various Drugs

Inhibiting DrugEffect on 7-OH-4-MC Glucuronidation
Furosemide Inhibitor
Salicylic acid Inhibitor
Lorazepam Inhibitor
Menthol Inhibitor
Paracetamol No Inhibition Observed
5-Hydroxytryptamine No Inhibition Observed

Data sourced from a study on human liver microsomes. nih.gov

Structure Activity Relationship Sar Studies of 7 Ethoxy 4 Methylcoumarin and Its Analogs

Impact of Substitution Patterns on Biological Activity

The therapeutic activity of coumarin (B35378) compounds is intrinsically linked to the substitution pattern within their structure. nih.gov Unsubstituted coumarins, for instance, can be toxic upon metabolism, highlighting the importance of added functional groups. nih.gov The introduction of various substituents creates electronic effects that are associated with the molecule's biological properties, making them attractive for drug design. nih.gov

Generally, for anti-inflammatory activity, derivatives with substitutions at positions C3 and C4, featuring groups from aliphatic chains to nitrogen-containing heterocycles, have been noted. nih.gov For anticancer activity, substitutions at the C4 position are common. nih.gov Furthermore, substituents at positions C3, C4, C7, and C8 have been most frequently described as having an influence over pathological processes like inflammation and infectious diseases. nih.gov The presence of a hydroxyl group at C7, as seen in the metabolite of coumarin, is often associated with biological activity. scispace.com

Studies on 4-methylcoumarins have shown that dihydroxy-4-methylcoumarin (DHMC) and diacetoxy-4-methylcoumarin (DAMC) derivatives exhibit notable cytotoxic effects. tandfonline.comnih.gov The pharmacological properties of coumarins, including their anticancer and antioxidant activities, are contingent upon their substitution patterns. innovareacademics.inresearchgate.net

Role of the 7-Alkoxy Chain Length on Pharmacological Effects

The length of the alkoxy chain at the C7 position is a critical determinant for the O-dealkylation of 7-substituted coumarins by cytochrome P450 (CYP) enzymes, particularly members of the CYP2B and CYP3A4 families. nih.govacs.org Studies on CYP2B1 showed the highest O-dealkylation activity with 7-ethoxycoumarin (B196162), followed by butoxy-, propoxy-, and methoxycoumarins. acs.org This indicates a preference for a specific chain length for optimal enzyme interaction.

Similarly, mammalian P450s 2B35 and 2B37 exhibit selectivity based on the O-alkyl group length in series of 7-alkoxycoumarins, 7-alkoxy-4-trifluoromethylcoumarins, and 7-alkoxy-4-methylcoumarins. mdpi.com P450 2B35 shows a preference for longer chains (C6-C7), while P450 2B37 favors shorter-chain derivatives like 7-ethoxy-4-trifluoromethylcoumarin. mdpi.com In phototoxicity studies, 7-alkoxy derivatives of 7-hydroxycoumarin showed activity that declined as the alkoxy chain lengthened.

A study probing the active sites of CYP2B4 and CYP2B6 used three series of 4-substituted-7-alkoxycoumarins with varied chain lengths (C2-C4). nih.gov These findings collectively underscore that the length of the 7-alkoxy chain is a key factor in modulating the metabolic processing and, consequently, the pharmacological profile of coumarin derivatives. nih.govacs.org

Influence of Substituents at the C3 Position on Cytotoxic Activity

Substituents at the C3 position of the coumarin ring play a crucial role in determining the cytotoxic activity of the molecule. Research has shown that 7,8-dihydroxy-4-methylcoumarins (7,8-DHMCs) bearing alkyl groups at the C3 position are a particularly effective subgroup against various cancer cell lines. tandfonline.comnih.gov The potency appears to be dependent on the size of the alkyl chain; for instance, a derivative with an n-decyl chain at C3 was found to be more active than one with an n-hexyl chain. tandfonline.com

Similarly, introducing ethoxycarbonylmethyl and ethoxycarbonylethyl moieties at the C3 position of 7,8-diacetoxy-4-methylcoumarins improved their potency compared to the parent compound with a hydrogen at C3. tandfonline.com In another series, a 6-chlorocoumarin derivative with a 3-NO2-4-Cl substituted N-aryl carboxamide at C3 showed high inhibitory activity against ErbB-2 kinase. globalresearchonline.net The presence of a carboxylic acid group at the C3 position has been identified as essential for antibacterial activity, while its removal or conversion to a carboxamide can enhance anticancer activity. mdpi.com The introduction of a benzothiazolyl group at C3 has also been shown to have a positive effect on the inhibitory profile against cancer cells. globalresearchonline.net

Cytotoxic Activity of C3-Substituted 4-Methylcoumarins (IC50 in µM)
CompoundC3 SubstituentK562 CellsLS180 CellsMCF-7 CellsReference
7,8-DHMC (8)-H>100>100>100 tandfonline.com
7,8-DHMC (9)-Ethyl85.282.175.3 tandfonline.com
7,8-DHMC (10)-n-Hexyl55.335.433.2 tandfonline.com
7,8-DHMC (11)-n-Decyl42.425.225.1 tandfonline.comnih.gov

Significance of Hydroxyl Groups at C-6, C-7, and C-8 for Enzyme Inhibition

The presence and position of hydroxyl groups on the benzenoid ring of the coumarin scaffold are critical for enzyme inhibition and other biological activities. researchgate.netbiocrick.com For inhibition of human dipeptidyl peptidase III (hDPP III), a hydroxyl group at the C7 position was found to be crucial for high inhibitory potential. nih.gov When the C7-hydroxyl was replaced with a methoxy (B1213986) or benzoyl group, the inhibitory activity significantly decreased. nih.gov

In contrast, compounds with a hydroxyl group at the C6 or C8 position generally showed moderate inhibitory activity against hDPP III. nih.gov For antiproliferative activity, the presence of hydroxyl groups at both C7 and C8 (a catechol group) was identified as a potential requirement for protein-ligand interaction. nih.gov Studies on 4-methylcoumarins revealed that 7,8-dihydroxy derivatives were more potent anticancer agents than their 7-hydroxy analogues. tandfonline.com This suggests that the presence of two neighboring hydroxyl groups on the aromatic ring is a key feature for enhanced activity. tandfonline.comnih.gov

Inhibition of hDPP III by Hydroxylated Coumarin Derivatives
Compound TypeSubstituent & Position% InhibitionReference
3-benzoyl-2H-chromen-2-oneC7-OH (12)100.0% nih.gov
3-benzoyl-2H-chromen-2-oneC7-OCH3 (13)16.5% nih.gov
3-benzoyl-2H-chromen-2-oneC6-OH (10)67.5% nih.gov
2-oxo-2H-chromene-3-carbonitrileC8-OH (21)62.6% nih.gov
2-oxo-2H-chromene-3-carbonitrileC6-OH (18)44.6% nih.gov
3-acetyl-2H-chromen-2-oneC6-OH (27)66.0% nih.gov

Effects of Halogen Substitutions on Biological Properties

The introduction of halogen atoms into the coumarin skeleton can significantly enhance its biological activity. mdpi.com Halogenation often improves the lipophilic properties of the molecule, which can lead to increased penetration of lipid membranes and better cell uptake. mdpi.com This modification has been linked to improved anti-malarial, protein kinase inhibitor, and MAO-B inhibitor activities. mdpi.com

For instance, a series of 6- and 6,8-halogenated coumarins were synthesized and evaluated for antiproliferative activity, with some compounds showing potent effects. mdpi.com Studies have shown that halogen-containing derivatives can exhibit promising anti-inflammatory activity. researchgate.net In the context of anticancer agents, a 6-bromo-4-bromomethyl-7-hydroxycoumarin showed reasonable cytotoxic activities. nih.gov The substitution of halogens like chlorine and bromine at the C6 position is generally observed to increase the molecule's activity. nih.gov Furthermore, chlorination or bromination of the ethoxy chain in 7-ethoxy-4-(trifluoromethyl)coumarin (B40511) magnified the catalytic efficiency of its O-deethylation by CYP2B enzymes. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Coumarin Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to correlate the chemical structure of compounds with their biological activity. For coumarin derivatives, QSAR studies have been employed to design new analogs with improved antioxidant and enzyme inhibitory properties. tandfonline.comjournaljpri.com

In developing QSAR models for antioxidant activity, descriptors such as complexity, H-bond donor capacity, and lipophilic character were found to be important parameters. nih.gov Another study identified the hydrogen-bond donor count (HBDCount), an autocorrelation descriptor (AATS3e), and molecular weight (MW) as crucial for influencing free radical scavenging activities. physchemres.org These models are typically developed using multiple linear regression (MLR) and validated through various statistical methods to ensure their robustness and predictive power. tandfonline.comnih.gov QSAR models have successfully guided the design of novel coumarin derivatives with predicted antioxidant or MAO-B inhibitory activities. tandfonline.comjournaljpri.com

Advanced Analytical and Spectroscopic Methodologies in Research

Spectroscopic Characterization Techniques for Structural Elucidation

Structural elucidation is the process of determining the chemical structure of a molecule. For 7-Ethoxy-4-methylcoumarin, this is achieved through a combination of spectroscopic techniques that probe different aspects of its molecular framework.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum provides a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes of the molecule's bonds. nih.gov For instance, the analysis of related coumarin (B35378) structures shows distinct peaks for the lactone carbonyl group (C=O) and aromatic C-C stretching vibrations. researchgate.netresearchgate.net

Key vibrational frequencies for coumarin derivatives help confirm the presence of the core structure and its substituents.

Interactive Data Table: Characteristic FTIR Absorption Bands for Coumarin-Type Structures

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Lactone) Stretching 1705-1725
C=C (Aromatic/Pyrone) Stretching 1620-1680
C-O-C (Ether) Asymmetric Stretching ~1250
C-H (Aromatic) Stretching >3000

Data synthesized from spectroscopic information on coumarin derivatives. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms in a molecule. Both ¹H-NMR and ¹³C-NMR are used to provide a detailed map of the carbon and hydrogen skeleton of this compound. nih.govnih.gov

¹H-NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound shows distinct signals for the aromatic protons, the vinylic proton on the pyrone ring, the methyl group, and the ethoxy group. adipogen.comrsc.org

Interactive Data Table: ¹H-NMR Spectral Data for this compound Analogs

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Ar-H (position 5) ~7.45 d ~5
Ar-H (position 6) ~6.82 d ~5
Ar-H (position 8) ~6.77 s -
C=CH (position 3) ~6.09 s -
O-CH₂ (ethoxy) ~3.95 t ~5
CH₃ (position 4) ~2.37 s -

Data is representative of similar 4-methylcoumarin (B1582148) structures and may vary based on solvent and instrument frequency. nih.gov

¹³C-NMR Spectroscopy: This method provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Interactive Data Table: ¹³C-NMR Spectral Data for this compound Analogs

Carbon Assignment Chemical Shift (δ, ppm)
C=O (C2) ~162.2
C-O (C7) ~161.3
C-O (C8a) ~155.3
C-CH₃ (C4) ~152.5
C-H (C5) ~125.4
C-H (C3) ~113.4
C-H (C6) ~112.6
C-H (C8) ~101.3
O-CH₂ (ethoxy) ~70.1
CH₃ (position 4) ~18.6

Data is representative of similar 4-methylcoumarin structures and may vary based on solvent and instrument frequency. nih.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns. nih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. nih.govuci.edu

The protonated molecule [M+H]⁺ for this compound has a theoretical m/z of 205.0859. uci.edu Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO) and, in this case, ethylene (B1197577) (C₂H₄) from the ethoxy group. mdpi.com

Interactive Data Table: Mass Spectrometry Data for this compound

Ion Description Observed m/z
[M+H]⁺ Protonated Parent Molecule 205.0859
[M+H - C₂H₄]⁺ Loss of ethylene 177

Data obtained from MS/MS experiments. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H-NMR, 13C-NMR)

Chromatographic Methods for Quantification and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are indispensable for its quantification in various matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound. fxcsxb.comchemfaces.com Method development involves optimizing several parameters to achieve good separation and accurate quantification.

A typical HPLC method for analyzing this compound and other coumarin derivatives involves a reversed-phase column and gradient elution. fxcsxb.comchemfaces.com

Interactive Data Table: Example HPLC Method Parameters

Parameter Description
Column ZORBAX SB-C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.05 mol/L aqueous ammonium (B1175870) acetate (B1210297) solution (containing 0.25% acetic acid)
Mobile Phase B Acetonitrile
Elution Mode Gradient
Detection UV-Vis Absorbance

This method was developed for the determination of coumarin allergens, including this compound, in cosmetics. fxcsxb.comchemfaces.com The limits of detection for this compound can be as low as 0.237 ng/mL. biocrick.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is particularly valuable for identifying and quantifying metabolites of this compound in biological samples. nih.govmedchemexpress.com

In metabolic studies, this compound is used as a probe substrate for cytochrome P450 enzymes. nih.govmedchemexpress.com LC-MS/MS analysis of in vitro incubations with liver hepatocytes has identified numerous metabolites. nih.gov The primary metabolic pathway is O-deethylation to form 7-hydroxy-4-methylcoumarin, which can then undergo further biotransformation like glucuronidation and sulfation. nih.gov Other identified pathways include oxidative ring-opening and glutathionation. nih.gov The use of Multiple Reaction Monitoring (MRM) mode in LC-MS/MS provides high sensitivity and selectivity for quantifying the parent compound and its metabolites. mdpi.comresearchgate.netnih.gov

A study identified 28 metabolites in human, monkey, dog, and rat hepatocytes, which were characterized using LC-MS/MS in positive ion mode. nih.gov

Interactive Data Table: Selected Metabolites of this compound Identified by LC-MS/MS

Metabolite ID Proposed Transformation
M14 O-deethylation (forms 7-hydroxy-4-methylcoumarin)
M3 Glucuronidation of M14
M18 Sulfation of M14
M27 Mono-oxygenation

Data from an in vitro metabolism investigation. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for the qualitative analysis of this compound. Its application is crucial during the synthesis process for monitoring the reaction's progress and for assessing the purity of the final product. In synthetic procedures, such as the Pechmann condensation or Williamson ether synthesis used to produce coumarin derivatives, TLC allows for the rapid identification of the starting materials, intermediates, the desired product, and any byproducts. unca.edunih.gov

The principle of separation in TLC relies on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, coated on a plate) and a mobile phase (a solvent or solvent mixture). iajpr.com For coumarins, a common stationary phase is silica gel 60 F254, which allows for visualization of the separated spots under UV light (254 nm and 366 nm).

During reaction monitoring, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. unca.edu As the reaction proceeds, the spot corresponding to the starting material diminishes in intensity, while the spot for this compound appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible. unca.edu

The choice of the mobile phase is critical for achieving good separation. A solvent system is selected to provide a retention factor (Rf) for the target compound that is ideally between 0.3 and 0.7 for optimal resolution. For coumarin derivatives, various solvent systems based on hexane (B92381) and ethyl acetate are frequently employed. unca.edurasayanjournal.co.in The polarity of the mobile phase is adjusted to control the elution of the compounds up the plate.

The purity of a synthesized batch of this compound can be preliminarily confirmed by the presence of a single spot on the TLC plate. The Rf value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature). iajpr.com Comparing the Rf value of the synthesized product with that of a known standard confirms its identity. For instance, in the synthesis of the related 7-hydroxy-4-methyl coumarin, an Rf value of 0.46 was reported using a mobile phase of n-hexane:ethyl acetate (6:4 v/v). rasayanjournal.co.in

Representative TLC Parameters for Coumarin Analysis
ParameterDescriptionExample System for CoumarinsReference
Stationary PhaseThe adsorbent material coated on the plate.Silica gel 60 F254
Mobile PhaseThe solvent system that moves up the plate.Hexane:Ethyl Acetate (90:10 to 80:20) unca.edu
VisualizationMethod used to see the separated spots.UV light at 254 nm or 366 nm
Retention Factor (Rf)Ratio of distances traveled by the spot and the solvent front.0.46 (for 7-hydroxy-4-methyl coumarin) rasayanjournal.co.in

UV-Vis Spectrophotometric Analysis and Validation

UV-Visible (UV-Vis) spectrophotometry is a powerful analytical technique used for the quantitative determination and characterization of this compound. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, leading to electronic transitions. The UV-Vis spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's structure.

For this compound, the absorption spectrum exhibits distinct peaks, with the wavelength of maximum absorbance (λmax) being a key identifier. In an aqueous solution, this compound shows a λmax at approximately 330 nm. nih.gov This absorption is attributed to the π → π* electronic transitions within the conjugated system of the coumarin core. The exact position and intensity of the absorption maximum can be influenced by the solvent polarity. bu.edu.eg

Validated UV-Vis spectrophotometric methods are essential for accurate quantification. Method validation is performed according to ICH (International Council for Harmonisation) guidelines and typically involves establishing parameters such as linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). iajpr.com For example, a validated method for the related compound 7-hydroxy-4-methyl coumarin in a water:methanol (70:30) solvent system showed a λmax at 321 nm and obeyed Beer's law in the concentration range of 2 to 10 µg/ml. iajpr.com The LOD and LOQ for this method were found to be 0.84 µg/ml and 2.54 µg/ml, respectively. iajpr.com Such validated methods are crucial for quality control and ensuring the consistent purity of the compound.

UV-Vis Absorption Data and Validation Parameters for Methylcoumarins
ParameterValue/RangeCompoundSolventReference
λmax330 nmThis compoundWater nih.gov
λmax321 nm7-Hydroxy-4-methyl coumarinWater:Methanol (70:30) iajpr.com
Linearity Range2-10 µg/ml7-Hydroxy-4-methyl coumarinWater:Methanol (70:30) iajpr.com
Limit of Detection (LOD)0.84 µg/ml7-Hydroxy-4-methyl coumarinWater:Methanol (70:30) iajpr.com
Limit of Quantification (LOQ)2.54 µg/ml7-Hydroxy-4-methyl coumarinWater:Methanol (70:30) iajpr.com

Fluorescence Spectroscopy for Investigating Interactions

Fluorescence spectroscopy is an exceptionally sensitive technique used to study the photophysical properties of this compound and its interactions with other molecules. nih.govbiocrick.comnih.gov The compound is fluorescent, meaning it absorbs light at a specific excitation wavelength and emits light at a longer wavelength. In aqueous solution, this compound has a fluorescence emission maximum at approximately 388 nm. nih.gov

This intrinsic fluorescence makes it a valuable probe for investigating molecular interactions. The phenomenon of fluorescence quenching, where the fluorescence intensity of a fluorophore is decreased by a variety of molecular interactions with a quencher molecule, is often employed. oup.comoup.comoup.com Such studies can provide insights into the binding mechanisms, accessibility of the fluorophore to the quencher, and the dynamics of the local environment. nih.gov

Research has shown that the fluorescence of this compound is effectively quenched by various substances, including halide ions (like bromide and iodide) and nitroxide radicals such as 4-hydroxy-TEMPO. nih.govoup.comoup.com The quenching can occur through two primary mechanisms: dynamic (collisional) quenching, which results from collisions between the excited fluorophore and the quencher, and static quenching, which involves the formation of a non-fluorescent ground-state complex. nih.gov

The Stern-Volmer equation is commonly used to analyze fluorescence quenching data. By plotting the ratio of fluorescence intensities in the absence and presence of the quencher (I₀/I) against the quencher concentration, a Stern-Volmer plot is generated. nih.gov The linearity and slope of this plot help to elucidate the quenching mechanism and to calculate the Stern-Volmer quenching constant (Ksv) and the bimolecular quenching rate constant (kq). nih.gov Studies on the quenching of this compound by 4-hydroxy-TEMPO have indicated that the mechanism is entirely dynamic. nih.govnih.gov

Fluorescence Properties and Quenching Data for this compound
ParameterValueConditionsReference
Excitation Wavelength (λex)~330 nmAqueous solution nih.gov
Emission Wavelength (λem)388 nmAqueous solution nih.gov
Quencher Studied4-hydroxy-TEMPOAqueous solution nih.govnih.gov
Quenching MechanismDynamicWith 4-hydroxy-TEMPO nih.gov
Quencher StudiedHalide Ions (Br⁻, I⁻)Aqueous solution oup.comoup.com

Preclinical Research Models and in Vitro/in Vivo Approaches

In Vitro Cellular Models for Biological Activity Screening

In vitro cell-based assays are fundamental in the preliminary assessment of the bioactivity of 7-Ethoxy-4-methylcoumarin. Specific cell lines are utilized to investigate its effects on neurological processes, melanogenesis, cancer cell proliferation, and inflammation.

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurodegenerative diseases like Parkinson's disease (PD). In studies investigating potential treatments for PD, this compound (EMC), a constituent of pepper, was identified as a dopamine (B1211576) D2 receptor (DRD2) agonist. tandfonline.come-jar.org Research conducted on SH-SY5Y cells demonstrated that EMC increased the expression of phosphorylated cAMP response element-binding protein (P-CREB) and brain-derived neurotrophic factor (BDNF), both of which are crucial for neuronal survival and function. tandfonline.come-jar.org

Table 1: Effect of this compound on SH-SY5Y Cells

Cell Line Compound Key Finding

The B16-F10 melanoma cell line is a standard model for investigating the process of melanin (B1238610) synthesis (melanogenesis). While direct studies on this compound are limited, research has focused on its primary metabolite, 7-hydroxy-4-methylcoumarin (7H-4M), and its acetylated derivative, 7-acetoxy-4-methylcoumarin (B160210) (7A4MC).

In B16-F10 cells, 7H-4M was found to stimulate tyrosinase activity and significantly elevate the expression of proteins associated with melanin synthesis, including microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), and tyrosinase-related proteins 1 and 2 (TRP1, TRP2). smolecule.comnih.gov This suggests that 7H-4M can activate the melanogenesis process. smolecule.comnih.gov Similarly, its derivative 7A4MC increased melanin production in a dose-dependent manner without significant cytotoxicity. nih.gov This effect was linked to an increase in tyrosinase activity and enhanced expression of MITF, TRP-1, TRP-2, and TYR. nih.gov

Table 2: Melanogenesis Research on this compound Derivatives in B16-F10 Cells

Cell Line Compound Research Findings
B16-F10 7-hydroxy-4-methylcoumarin (7H-4M) Stimulated tyrosinase activity; increased expression of MITF, TYR, TRP1, and TRP2. smolecule.comnih.gov

The anticancer potential of coumarins has been investigated across a wide array of human cancer cell lines. However, specific studies focusing solely on this compound against the listed cell lines are not extensively documented. Research has predominantly centered on its derivatives, such as hydroxy and acetoxy analogs.

A structure-activity relationship study evaluated various 4-methylcoumarin (B1582148) derivatives against K562 (chronic myelogenous leukemia), LS180 (colon adenocarcinoma), and MCF-7 (breast adenocarcinoma) cell lines. tandfonline.comtandfonline.com In this research, 7,8-dihydroxy-4-methylcoumarins and 7,8-diacetoxy-4-methylcoumarins showed notable cytotoxic effects. tandfonline.comtandfonline.com General studies on coumarins have indicated their growth-inhibitory activities in cell lines including A549 (lung), H727 (lung), ACHN (renal), MCF-7 (breast), and HL-60 (leukemia). scispace.comiiarjournals.orgmdpi.com For instance, a derivative, 3-(4-(2-(diethylamino) ethoxy)phenyl)-7-methoxy-4-methylcoumarin, was studied for its cytotoxic mechanism in the A549 lung cancer cell line. iiarjournals.org

Table 3: Anticancer Studies of 4-Methylcoumarin Derivatives on Various Cancer Cell Lines

Cell Line Compound Type Studied Finding
K562, LS180, MCF-7 7,8-dihydroxy-4-methylcoumarins Demonstrated cytotoxic effects. nih.govtandfonline.com
K562, LS180, MCF-7 7,8-diacetoxy-4-methylcoumarins Showed cytotoxic activity. nih.govtandfonline.com
A549, H727, ACHN, MCF-7, HL-60 General Coumarin (B35378) Derivatives Reported to have growth-inhibitory activities. scispace.comiiarjournals.orgmdpi.com

The RAW264.7 macrophage cell line is a common in vitro model for screening anti-inflammatory activity, typically by stimulating the cells with lipopolysaccharide (LPS). Direct research on the anti-inflammatory effects of this compound in this model is limited. However, studies on structurally related coumarins provide insights into the potential anti-inflammatory profile of this class of compounds.

For example, 4-hydroxy-7-methoxycoumarin (B561722) was shown to significantly reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in LPS-stimulated RAW264.7 cells. mdpi.com It also decreased the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com Similarly, studies on 7-hydroxycoumarin derivatives in J774 macrophages, another murine macrophage cell line, showed inhibition of LPS-induced NO and IL-6 production. researchgate.net These findings suggest that coumarins bearing substitutions at the 7-position are promising candidates for anti-inflammatory agents. researchgate.net

Hepatocyte cultures are a crucial in vitro tool for assessing the metabolic pathways of drug candidates. 7-Ethoxycoumarin (B196162) is frequently used as a probe substrate to measure the activity of various cytochrome P450 (CYP) enzymes. The primary metabolic route is O-deethylation, which converts it to its fluorescent metabolite, 7-hydroxycoumarin.

A detailed investigation of 7-ethoxycoumarin metabolism in cryopreserved hepatocytes from humans, monkeys, dogs, and rats revealed both common and species-specific pathways. While O-deethylation was a major pathway across all four species, significant differences were observed. In human hepatocytes, oxidative ring-opening and hydrolysis were also major pathways. tandfonline.com In contrast, glucuronidation of the 7-hydroxycoumarin metabolite was a major route in monkey and rat hepatocytes, while sulfation of this metabolite was prominent in dog hepatocytes. tandfonline.com The compound was found to be more metabolically stable in human and dog hepatocytes compared to those from monkeys and rats. tandfonline.com

Table 4: Metabolism of 7-Ethoxycoumarin in Hepatocytes from Different Species

Species Major Metabolic Pathways
Human O-deethylation, Oxidative ring-opening/oxygenation, Hydrolysis. tandfonline.com
Monkey O-deethylation, 7-hydroxycoumarin glucuronidation. tandfonline.com
Dog O-deethylation, 7-hydroxycoumarin sulfation, Glutathionation, Dehydrogenation, Hydrolysis. tandfonline.com

Macrophage Cell Lines (e.g., RAW264.7) for Anti-Inflammatory Investigations

In Vivo Animal Models for Pharmacological Evaluation

In vivo animal models are essential for assessing the pharmacological effects of a compound in a whole biological system. This compound (EMC) has been evaluated in animal models of Parkinson's disease.

In a study using a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-induced mouse model of Parkinson's, EMC was shown to significantly ameliorate motor and gait disorders. tandfonline.comjst.go.jp It also restored the reduced expression of tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, in the substantia nigra pars compacta and striatum of the brain. tandfonline.com Furthermore, in an invertebrate model using the nematode Caenorhabditis elegans exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), EMC alleviated locomotor deficits and reduced the degeneration of dopaminergic neurons. tandfonline.come-jar.org These findings suggest that EMC has neuroprotective effects in vivo. tandfonline.comjst.go.jp

Murine Models of Parkinson's Disease (e.g., MPTP-induced, Reserpine-induced)

The compound this compound (EMC) has been investigated for its potential therapeutic effects in murine models of Parkinson's disease (PD), a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. nih.govmdpi.com In studies utilizing the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce PD-like symptoms in mice, EMC has demonstrated notable neuroprotective capabilities. nih.govbiocrick.comnih.gov

Research has shown that EMC can act as an agonist of the dopamine D2 receptor (DRD2). nih.govmdpi.combiocrick.com In MPTP-treated mice, administration of EMC was found to significantly ameliorate motor and gait disorders. nih.govbiocrick.com Furthermore, it was observed to restore the reduced expression of tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis, in the substantia nigra pars compacta (SNpc) and striatum, two brain regions critically affected in Parkinson's disease. nih.govbiocrick.com These findings suggest that EMC may help mitigate the motor deficits and neurochemical imbalances associated with PD. mdpi.com

While much of the research has focused on the MPTP model, the reserpine-induced model also offers a valuable tool for studying Parkinsonism. frontiersin.org Reserpine is known to deplete monoamine neurotransmitters, leading to PD-like symptoms. frontiersin.org Although direct studies of this compound in reserpine-induced models are less common, the known mechanisms of reserpine-induced neurodegeneration, including oxidative stress and autophagy impairment, present relevant pathways for future investigation of EMC's effects. frontiersin.org

Table 1: Effects of this compound in MPTP-induced Murine Model of Parkinson's Disease
Parameter Measured Effect of MPTP Treatment Effect of this compound Treatment in MPTP-induced Mice Reference
Motor and Gait FunctionImpairedAmeliorated nih.govbiocrick.com
Tyrosine Hydroxylase (TH) Expression in SNpc and StriatumDepressedRestored nih.govbiocrick.com
Dopamine D2 Receptor (DRD2) ActivityNot specifiedAgonist effect nih.govmdpi.combiocrick.com

Caenorhabditis elegans as a Model for Neurodegeneration

The nematode Caenorhabditis elegans serves as a powerful and efficient model organism for studying neurodegenerative processes due to its well-defined nervous system and genetic tractability. researchgate.netfrontiersin.org In the context of Parkinson's disease research, C. elegans models often utilize neurotoxins like 6-hydroxydopamine (6-OHDA) to induce the degeneration of dopaminergic neurons. nih.govbiocrick.comresearchgate.net

Studies have demonstrated the protective effects of this compound in 6-OHDA-exposed C. elegans. nih.govbiocrick.com The compound was found to recover the locomotor deficits caused by the neurotoxin in both wild-type and transgenic strains of the nematode. nih.govbiocrick.com Furthermore, EMC was shown to alleviate the degeneration of dopaminergic neurons induced by 6-OHDA and also as a result of aging. nih.govbiocrick.com

Another critical aspect of Parkinson's disease pathology is the accumulation of α-synuclein protein. nih.govmdpi.com In a transgenic C. elegans strain that overexpresses human α-synuclein, EMC treatment was observed to inhibit this accumulation. nih.govbiocrick.com This suggests that this compound may interfere with a key pathological cascade in neurodegeneration. nih.govbiocrick.com

Table 2: Effects of this compound in C. elegans Models of Neurodegeneration
Model Inducing Agent/Genetic Factor Endpoint Measured Effect of this compound Reference
Wild-type N2 and CAT-2-transgenic UA576-hydroxydopamine (6-OHDA)Locomotor deficitRecovered nih.govbiocrick.com
Wild-type N2 and CAT-2-transgenic UA576-hydroxydopamine (6-OHDA) and agingDopaminergic neuron degenerationRelieved nih.govbiocrick.com
NL5901 strainOverexpression of human α-synucleinα-synuclein accumulationInhibited nih.govbiocrick.com

Mouse Models for Skin Cancer Studies (e.g., DMBA-induced)

The carcinogenic compound 7,12-Dimethylbenz[a]anthracene (DMBA) is frequently used to induce skin cancer in mouse models, providing a platform to evaluate the anti-cancer potential of various substances. nih.govoup.comoup.com Research has explored the effects of coumarin derivatives in these models. For instance, a structurally related compound, 4-methyl-7-hydroxy coumarin, has shown anti-cancer potential against DMBA-induced skin cancer in mice. nih.govresearchgate.net

While direct studies on this compound in DMBA-induced skin cancer models are not extensively documented, the known activities of similar coumarins provide a basis for its potential efficacy. Coumarins, in general, have been shown to possess anti-carcinogenic activities in several biological systems, often by modulating the metabolism of carcinogens. oup.comoup.com For example, some coumarins can inhibit cytochrome P450 enzymes that are involved in the metabolic activation of carcinogens like DMBA. oup.comoup.com Specifically, the inhibition of CYP1 family members has been linked to the prevention of skin tumor initiation by DMBA. oup.com

Feeding mice with a synthetic coumarin structurally similar to this compound led to a notable reduction in the growth of skin papillomas induced by DMBA. nih.gov This effect was associated with the downregulation of proteins like the Aryl hydrocarbon receptor and PCNA, and the upregulation of apoptotic proteins, suggesting a mechanism involving the induction of programmed cell death in cancerous cells. nih.gov

Table 3: Effects of a Structurally Similar Coumarin in DMBA-induced Mouse Skin Cancer Model
Parameter Measured Effect of DMBA Treatment Effect of Coumarin Treatment in DMBA-induced Mice Reference
Growth of skin papillomaInducedAppreciable reduction nih.gov
Aryl hydrocarbon receptor expressionNot specifiedDown-regulation nih.gov
PCNA expressionNot specifiedDown-regulation nih.gov
Apoptotic protein expression (e.g., Bax, Bad, Cytochrome c, Caspase-3, Caspase-9)Not specifiedUp-regulation nih.gov

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations to Elucidate Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. medchemexpress.com This method is widely used to understand how a ligand, such as 7-Ethoxy-4-methylcoumarin, interacts with the binding site of a receptor, typically a protein.

Research has employed molecular docking to investigate the binding of this compound and its analogs to various enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov These enzymes are crucial for the metabolism of a wide range of substances. Docking studies have been performed to understand the role of specific amino acid residues within the P450 binding cavity in the oxidative pathways of coumarins. nih.gov For instance, studies on the CYP2B subfamily have used docking to explore why different enzymes exhibit varying substrate specificities. dergipark.org.tr Docking of 7-substituted coumarin (B35378) derivatives into the crystal structures of CYP2B35 and CYP2B37 revealed orientations consistent with functional studies, highlighting the structural differences in their active sites that dictate substrate preference. dergipark.org.tr

Key interactions identified in docking studies often include:

π-π stacking: Interactions between the aromatic ring of the coumarin and phenylalanine residues in the active site have been shown to be critical for the binding mode of inhibitors. nih.gov

Hydrogen bonding: In some coumarin derivatives, hydrogen bonds with specific residues like Asp301 are crucial for their metabolic processing. nih.gov

A study by Li et al. identified this compound as a novel agonist for the dopamine (B1211576) D2 receptor (DRD2) through computational screening and confirmed this with molecular docking. nist.govcaymanchem.cominformaticsjournals.co.in This demonstrates the power of molecular docking in identifying new potential therapeutic applications for existing compounds by simulating their interaction with a wide range of biological targets.

Table 1: Examples of Molecular Docking Applications for Coumarin Derivatives
Target Receptor/EnzymeCoumarin Derivative TypeKey Findings from DockingReference
Cytochrome P450 2B377-alkoxy-4-methylcoumarinsRevealed orientations consistent with functional data, explaining substrate specificity. dergipark.org.tr
Cytochrome P450 1A1/1A2EthynylcoumarinsIdentified critical π-π interactions with phenylalanine residues in the active site. nih.gov
Dopamine D2 Receptor (DRD2)This compoundIdentified the compound as a potential agonist. nist.govinformaticsjournals.co.in
COX-1 and COX-2 Enzymes6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivativesUsed to predict possible interactions and understand anti-inflammatory activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. orientjchem.orgresearchgate.net For coumarins, QSAR studies have been instrumental in understanding the structural features that govern their interactions with enzymes like Cytochrome P450. nih.gov

The general workflow of a QSAR study involves:

Data Set Selection: A series of compounds with known activities is chosen.

Descriptor Calculation: Molecular descriptors (physicochemical, steric, electronic, etc.) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the biological activity. orientjchem.org

Model Validation: The model's predictive power is tested using an external set of compounds. researchgate.net

A notable QSAR study on a series of 7-coumarin propargyl ethers used methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov The study found that steric and electrostatic fields, along with lipophilicity (ClogP), had significant contributions to the inhibitory potency of these compounds against P450 1A2. nih.gov Such models can generate contour maps that visualize the regions where steric bulk or specific electronic properties would enhance or decrease activity, guiding the design of more potent and selective inhibitors. nih.gov While not focused specifically on this compound, these studies establish a clear framework for how its activity can be modeled and predicted based on its structural properties.

Table 2: Key Concepts in QSAR Studies of Coumarins
QSAR ConceptDescriptionRelevance to CoumarinsReference
Molecular DescriptorsNumerical values that characterize the properties of a molecule (e.g., steric, electronic, lipophilic).Used to quantify the structural features of coumarins responsible for their activity. researchgate.net
CoMFA/CoMSIA3D-QSAR methods that generate 3D fields around molecules to correlate with activity.Applied to coumarin series to understand the spatial requirements for receptor binding. Contour maps show favorable/unfavorable regions for steric and electrostatic interactions. nih.gov
Predictive ModelingUsing the established QSAR model to predict the activity of new, unsynthesized compounds.Allows for the virtual screening of coumarin libraries to prioritize synthesis of the most promising candidates. orientjchem.orgresearchgate.net

Analysis of Electronic Properties

The electronic properties of a molecule, such as the distribution of electrons and orbital energies, are fundamental to its reactivity and interactions. These properties are often calculated using quantum chemistry methods like Density Functional Theory (DFT). irphouse.comresearchgate.net For coumarin derivatives, DFT calculations provide insights into their chemical behavior.

Electron Density and Molecular Electrostatic Potential (MEP): The total electron density map shows the molecule's shape, while the MEP map identifies the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is crucial for predicting how the molecule will interact with other molecules. irphouse.com

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a larger gap implies higher stability and lower reactivity. irphouse.comresearchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be derived:

Chemical Hardness (η): A measure of resistance to change in electron configuration.

Electronic Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electronegativity (χ): The power of an atom or group to attract electrons.

Global Electrophilicity (ω): An index that measures the propensity of a species to accept electrons. irphouse.com

Table 3: Key Electronic Properties and Their Significance (Illustrated with Coumarin Derivatives)
Electronic PropertySignificanceMethod of AnalysisReference
HOMO-LUMO GapIndicates chemical stability and reactivity.DFT Calculations irphouse.comresearchgate.net
Molecular Electrostatic Potential (MEP)Identifies nucleophilic and electrophilic sites for interactions.DFT Calculations irphouse.com
Chemical Hardness (η)Measures resistance to deformation of the electron cloud.Derived from HOMO/LUMO energies (DFT). irphouse.com
Electronic Chemical Potential (μ)Describes the escaping tendency of electrons.Derived from HOMO/LUMO energies (DFT). irphouse.com
Dipole MomentIndicates molecular polarity and influences intermolecular forces.DFT Calculations, Solvatochromic methods

Conformational Analysis and Ligand-Enzyme Complex Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, the reality is a dynamic system. Conformational analysis and molecular dynamics (MD) simulations are used to study the movement and flexibility of both the ligand and the enzyme over time.

The conformational diversity and plasticity of drug-metabolizing enzymes like CYPs are known to be significant. The binding of a substrate can induce conformational changes in the enzyme's active site. For example, studies on CYP2B enzymes have revealed both "open" and "closed" conformations, with the transition between them being important for substrate binding and product release. dergipark.org.tr

MD simulations can be performed on the docked complex of this compound and its target enzyme. These simulations can:

Assess the stability of the docked pose over time.

Reveal how the ligand and key amino acid residues in the binding pocket adjust to each other.

Identify alternative binding modes or conformational states that were not found in the initial docking.

Provide insights into the role of residues that are not in the active site but can influence its topology and function through allosteric effects.

For instance, research on CYP2B6 has shown that changes in residues distal to the active site can significantly affect protein stability and catalytic activity, a phenomenon that can be explored using MD simulations. The flexibility of the 7-ethoxy side chain of this compound would also be a key aspect to study, as its orientation within the binding pocket can influence metabolic outcomes.

Future Research Directions and Translational Perspectives

Elucidating Novel Biological Targets and Mechanistic Pathways

While initial studies have identified some biological activities of 7-Ethoxy-4-methylcoumarin, a comprehensive understanding of its molecular targets and the pathways it modulates is still in its nascent stages. Future research should prioritize the identification of novel protein-binding partners and the elucidation of the downstream signaling cascades affected by EMC.

One significant finding has identified this compound as a novel dopamine (B1211576) D2 receptor (DRD2) agonist. mdpi.comnih.gov This discovery opens up avenues for investigating its potential in neurodegenerative diseases like Parkinson's. Research has shown that in mouse models of Parkinson's disease, EMC ameliorated motor and gait disorders. nih.gov It also restored the expression of tyrosine hydroxylase, a key enzyme in dopamine synthesis, and increased the expression of P-CREB and BDNF in cell lines. nih.gov Furthermore, in C. elegans models, EMC relieved the degeneration of dopaminergic neurons and inhibited the accumulation of α-synuclein, a protein implicated in Parkinson's pathology. nih.gov

Beyond its effects on the dopaminergic system, the broader pharmacological profile of EMC warrants further investigation. The coumarin (B35378) scaffold is known to interact with a variety of enzymes and receptors. iiarjournals.orgtargetmol.com Therefore, unbiased screening approaches, such as proteomics and chemical biology techniques, could reveal additional, previously unknown biological targets. Understanding these interactions will be crucial for predicting both the therapeutic efficacy and potential off-target effects of EMC.

Moreover, the anti-inflammatory and antioxidant properties of coumarin derivatives suggest that EMC may influence pathways related to inflammation and oxidative stress. nih.govoup.comcymitquimica.com Future studies should explore its effects on key inflammatory mediators and antioxidant enzymes.

Development of Advanced Delivery Systems for this compound

The physicochemical properties of this compound, such as its solubility and stability, will influence its bioavailability and therapeutic efficacy. smolecule.com The ethoxy substitution in EMC is noted to enhance its solubility and fluorescence properties compared to other coumarins, which is advantageous for biochemical assays and pharmacological studies. smolecule.com However, developing advanced delivery systems could further optimize its pharmacokinetic profile.

Future research in this area could focus on:

Nanoparticle-based delivery: Encapsulating EMC in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, protect it from premature degradation, and enable targeted delivery to specific tissues or cells. mdpi.com Photo-responsive nanoparticles incorporating coumarin derivatives are being explored for site-targeted drug delivery. mdpi.com

Prodrug strategies: Designing prodrugs of EMC that are converted to the active compound at the target site could enhance its therapeutic index and reduce systemic side effects.

Topical formulations: For potential dermatological applications, the development of creams, gels, or patches containing EMC could provide localized delivery.

The fluorescent nature of this compound can be leveraged to monitor its uptake and distribution in these delivery systems, aiding in their design and optimization. cymitquimica.comsmolecule.com

Integration of Multi-Omics Approaches in Pharmacological Studies

To gain a holistic understanding of the pharmacological effects of this compound, future studies should integrate multi-omics approaches. This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound.

Transcriptomics (RNA-seq): This can identify genes whose expression is altered by EMC, providing insights into the cellular pathways it affects.

Proteomics: This can reveal changes in protein expression and post-translational modifications, helping to identify direct and indirect protein targets.

Metabolomics: This can uncover alterations in metabolic pathways, providing a functional readout of the cellular response to EMC. scispace.com

By combining these datasets, researchers can construct comprehensive network models of EMC's mechanism of action. This systems-level understanding will be invaluable for predicting its therapeutic effects and potential toxicities. For instance, combining siRNA knockdown of specific genes with flow cytometry and transcriptomic data can validate the involvement of particular pathways.

Clinical Relevance and Potential Therapeutic Applications (Preclinical stage emphasis)

The preclinical data on this compound suggests several potential therapeutic applications that warrant further investigation. The primary focus remains at the preclinical stage, with a need for extensive in vivo studies to validate the initial findings.

Neurodegenerative Diseases: The most compelling evidence for the therapeutic potential of EMC lies in its activity as a dopamine D2 receptor agonist. nih.govbiocrick.com This makes it a promising candidate for further preclinical evaluation in models of Parkinson's disease. mdpi.com Studies have shown its ability to improve motor deficits and protect dopaminergic neurons in animal models. nih.gov

Cancer: Coumarin derivatives have been investigated for their anticancer properties. iiarjournals.orgtandfonline.com They have shown growth-inhibitory activities in various human tumor cell lines. iiarjournals.org The substitution pattern on the coumarin nucleus is critical for its pharmacological properties. iiarjournals.org While some studies have explored the cytotoxicity of related coumarin compounds, the specific anticancer potential of this compound needs to be systematically evaluated in a panel of cancer cell lines and in vivo tumor models. iiarjournals.orgbiocrick.com

Inflammatory Disorders: The anti-inflammatory properties of coumarins are well-documented. nih.govwisdomlib.orgnih.gov Given this, EMC should be investigated in preclinical models of inflammatory conditions such as arthritis or inflammatory bowel disease.

Antioxidant Activity: The antioxidant capabilities of 4-methylcoumarins suggest a potential role for EMC in conditions associated with oxidative stress. oup.comnih.gov

Cholinesterase Inhibition: Some coumarin derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors, a key target in Alzheimer's disease therapy. tandfonline.comscielo.brnih.gov The potential of EMC as a cholinesterase inhibitor should be explored.

The following table summarizes the key preclinical findings for this compound and related compounds:

Biological ActivityModel SystemKey Findings
Dopamine D2 Receptor Agonism MPTP-induced mice, 6-OHDA-exposed C. elegans, SH-SY5Y cellsAmeliorated motor deficits, restored tyrosine hydroxylase expression, increased P-CREB and BDNF, protected dopaminergic neurons, inhibited α-synuclein accumulation. nih.gov
Anticancer Human lung cancer cell line (A549)Related coumarin derivatives showed cytotoxic effects. iiarjournals.org
Anti-inflammatory Carrageenan-induced rat paw edemaRelated 7-hydroxy-4-methylcoumarin derivatives demonstrated significant anti-inflammatory activity. wisdomlib.org
Antioxidant In vitro cell-free systemsRelated 4-methylcoumarins exhibited radical scavenging and lipid peroxidation protection. nih.gov
Acetylcholinesterase Inhibition In vitro enzyme assaysRelated coumarin derivatives showed potent and selective AChE inhibition. tandfonline.com

Addressing Species Differences in Metabolism and Toxicity for Translational Research

A critical aspect of translating preclinical findings to human clinical trials is understanding the species differences in drug metabolism and toxicity. The metabolism of coumarins is known to be highly species-dependent, primarily due to variations in cytochrome P450 (CYP) enzymes. nih.govaltex.orgmdpi.com

For instance, in humans, coumarin is primarily metabolized to the non-toxic 7-hydroxycoumarin by CYP2A6. mdpi.com In contrast, other species may metabolize it via different pathways, leading to the formation of toxic metabolites. mdpi.com this compound itself is used as a substrate probe for several CYP isoforms, including CYP1A1, 2B4, and 2B6, highlighting its interaction with this enzyme family. medchemexpress.commedchemexpress.com

Future translational research on EMC must therefore include:

Comparative metabolism studies: In vitro studies using liver microsomes or hepatocytes from different species (including humans) are essential to compare the metabolic profiles of EMC. altex.org

Identification of major metabolites: Characterizing the major metabolites of EMC in different species will help to identify any potentially toxic byproducts.

CYP phenotyping: Determining which specific CYP isoforms are responsible for EMC metabolism in humans is crucial for predicting potential drug-drug interactions.

By proactively addressing these species-specific differences, researchers can better assess the potential safety and efficacy of this compound in humans and design more informative clinical trials.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 7-Ethoxy-4-methylcoumarin in synthetic samples?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments (e.g., ethoxy and methyl groups at positions 7 and 4, respectively) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at 254 nm, as validated in studies on coumarin derivatives .
  • Mass Spectrometry (MS) : Verify molecular weight (204.22 g/mol) via electrospray ionization (ESI-MS) .

Q. What are the solubility properties of this compound in common laboratory solvents?

  • Methodological Answer :

  • DMSO : Highly soluble (25 mg/mL at 131.44 mM) for stock solutions; use ultrasonic agitation to enhance dissolution .
  • Water : Insoluble (<0.1 mg/mL); avoid aqueous systems unless paired with surfactants or co-solvents .
  • Ethanol/Chloroform : Moderate solubility; pre-warm solvents to 40°C to improve dissolution rates .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols during weighing .
  • Storage : Store desiccated at -20°C for long-term stability; short-term storage at room temperature (<2 weeks) is acceptable if protected from light and humidity .

Advanced Research Questions

Q. How can this compound be optimized as a fluorescent probe in cytochrome P450 (CYP) inhibition assays?

  • Methodological Answer :

  • Substrate Concentration : Use 10–50 µM in reaction buffers to balance signal intensity and avoid enzyme saturation .
  • Interference Checks : Validate specificity by comparing fluorescence signals in CYP2B6/CYP3A4 isoforms against negative controls (e.g., CYP2D6) .
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} via Lineweaver-Burk plots; cross-validate with HPLC-based metabolite quantification .

Q. How should researchers address contradictions in reported cytotoxic effects of this compound across cell lines?

  • Methodological Answer :

  • Purity Verification : Re-test compound purity (>98%) via HPLC to rule out batch-specific impurities .
  • Cell-Specific Factors : Assess membrane permeability using fluorescence microscopy (e.g., coumarin’s intrinsic fluorescence) and adjust incubation times .
  • Apoptosis Assays : Pair cytotoxicity data with apoptotic protein arrays (e.g., caspase-3 activation) to distinguish direct toxicity from secondary effects .

Q. What strategies resolve discrepancies in solubility data for this compound across studies?

  • Methodological Answer :

  • Solvent Pre-Treatment : Degas DMSO via sonication to prevent air bubbles affecting solubility measurements .
  • Dynamic Light Scattering (DLS) : Quantify particle size distribution in suspensions to detect aggregation .
  • Cross-Validation : Compare solubility in multiple solvents (e.g., acetonitrile vs. DMSO) using standardized protocols .

Q. How can fluorescence quenching by this compound be minimized in real-time enzymatic assays?

  • Methodological Answer :

  • Quencher Titration : Pre-test concentrations of potential quenchers (e.g., 4-hydroxy-TEMPO) to identify non-interfering ranges .
  • Excitation Wavelength Adjustment : Use 380 nm excitation (vs. 338 nm) to reduce background fluorescence from unmetabolized substrate .
  • Kinetic Modeling : Apply Stern-Volmer plots to quantify quenching efficiency and adjust substrate/enzyme ratios accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.